molecular formula C26H25NO6 B1243076 FK-788 CAS No. 227951-89-5

FK-788

货号: B1243076
CAS 编号: 227951-89-5
分子量: 447.5 g/mol
InChI 键: UZJAIYJXBYWENR-AREMUKBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

a highly potent and selective IP receptor agonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

227951-89-5

分子式

C26H25NO6

分子量

447.5 g/mol

IUPAC 名称

2-[[(6R)-6-(diphenylcarbamoyloxymethyl)-6-hydroxy-7,8-dihydro-5H-naphthalen-1-yl]oxy]acetic acid

InChI

InChI=1S/C26H25NO6/c28-24(29)17-32-23-13-7-8-19-16-26(31,15-14-22(19)23)18-33-25(30)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-13,31H,14-18H2,(H,28,29)/t26-/m1/s1

InChI 键

UZJAIYJXBYWENR-AREMUKBSSA-N

手性 SMILES

C1C[C@@](CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O

规范 SMILES

C1CC(CC2=C1C(=CC=C2)OCC(=O)O)(COC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O

同义词

FK-788

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Action of Mobocertinib (TAK-788): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib, also known as TAK-788, is a first-in-class oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2] These mutations represent a challenging therapeutic target due to their distinct conformational changes in the EGFR kinase domain, which confer resistance to standard EGFR TKIs. This guide provides a detailed overview of the mechanism of action of Mobocertinib, supported by preclinical and clinical data, experimental methodologies, and visual representations of its signaling pathway.

Core Mechanism of Action

Mobocertinib is an irreversible small-molecule inhibitor that selectively targets EGFR and Human Epidermal growth factor Receptor 2 (HER2) proteins, particularly those with exon 20 insertion mutations.[1] The core of its mechanism lies in its covalent binding to the cysteine 797 residue within the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding effectively blocks the downstream signaling pathways that drive tumor cell proliferation, survival, and growth.

The specificity of Mobocertinib for EGFR exon 20 insertion mutants is a key feature. These mutations cause a steric hindrance that prevents the binding of other EGFR TKIs. Mobocertinib's structure is designed to overcome this, allowing for potent and selective inhibition.[1]

Signaling Pathway Inhibition

Mobocertinib's primary mode of action is the disruption of key intracellular signaling cascades. Upon binding to the mutated EGFR, it inhibits the autophosphorylation of the receptor, thereby preventing the activation of downstream pathways critical for cancer cell survival and proliferation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Mobocertinib Mobocertinib (TAK-788) Mobocertinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Mobocertinib's Inhibition of EGFR Downstream Signaling

Quantitative Data Summary

The clinical efficacy of Mobocertinib has been evaluated in a Phase 1/2 clinical trial (NCT02716116) involving patients with previously treated NSCLC harboring EGFR exon 20 insertion mutations.

ParameterValueReference
Recommended Phase 2 Dose 160 mg/day[2]
Investigator-Assessed Confirmed Response Rate 43% (12/28 patients)[1][2]
95% Confidence Interval 24% - 63%[1][2]
Median Duration of Response 14 months (range: 5.0 - not reached)[1][2]
Median Progression-Free Survival 7.3 months (range: 4.4 - 15.6)[1][2]

Pharmacokinetics

Pharmacokinetic studies have characterized the absorption, distribution, metabolism, and excretion of Mobocertinib.

ParameterValueReference
Median Time to Maximum Plasma Concentration (Tmax) 4 hours[1]
Geometric Mean Effective Half-life (20-160 mg daily) 11 to 17 hours[1]
Metabolites Two active metabolites: AP32960 and AP32914 (approximately equally potent in inhibiting EGFR)[1]

Experimental Protocols

The following outlines the general methodology of the key Phase 1/2 clinical trial that established the efficacy and safety of Mobocertinib.

Study Design: Phase 1/2 Dose-Escalation and Expansion Trial (NCT02716116)

Study_Workflow cluster_phase1 Part 1: Dose Escalation cluster_phase2 Part 2: Expansion cluster_phase3 Part 3: Extension P1_Start Enrollment of Patients with NSCLC P1_Dose Administration of Escalating Doses of Mobocertinib (5 mg to 180 mg daily) P1_Start->P1_Dose P1_Eval Evaluation of Safety, Tolerability, MTD, and RP2D P1_Dose->P1_Eval P2_Start Enrollment of Patients with EGFR Exon 20 Insertion Mutations P1_Eval->P2_Start Determine RP2D P2_Dose Administration of Mobocertinib at Recommended Phase 2 Dose (160 mg) P2_Start->P2_Dose P2_Eval Assessment of Antitumor Activity (Response Rate, Duration of Response, Progression-Free Survival) P2_Dose->P2_Eval P3_Start Enrollment of Specific Cohorts (e.g., treatment-naive, CNS metastases) P2_Eval->P3_Start Confirm Efficacy P3_Dose Administration of Mobocertinib at 160 mg P3_Start->P3_Dose P3_Eval Confirmation of Efficacy and Further Safety Evaluation P3_Dose->P3_Eval

Figure 2: Phase 1/2 Clinical Trial Workflow for Mobocertinib

Inclusion Criteria (General):

  • Adult patients with locally advanced or metastatic NSCLC.

  • Tumors harboring EGFR exon 20 insertion mutations (for expansion and extension cohorts).

  • Patients who have been previously treated with platinum-based chemotherapy.

Exclusion Criteria (General):

  • Prior treatment with an EGFR TKI that is effective against exon 20 insertion mutations.

  • Active central nervous system (CNS) metastases in certain cohorts.

Assessments:

  • Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests. The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) were determined in the dose-escalation phase.[3]

  • Pharmacokinetics: Plasma concentrations of Mobocertinib and its active metabolites were measured at various time points after single and multiple doses.[1]

  • Efficacy: Tumor responses were assessed by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST). Key endpoints included objective response rate, duration of response, and progression-free survival.[1]

Conclusion

Mobocertinib (TAK-788) represents a significant advancement in the treatment of NSCLC with EGFR exon 20 insertion mutations. Its mechanism of action, centered on the irreversible and selective inhibition of the mutated EGFR kinase, effectively abrogates downstream signaling pathways crucial for tumor growth. The robust clinical data from the Phase 1/2 trial underscores its potential as a targeted therapy for this patient population with a high unmet medical need. Further research into mechanisms of acquired resistance will be critical for the continued development and optimization of treatment strategies involving Mobocertinib.

References

Early In Vitro Studies of Mobocertinib (FK-788): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies of mobocertinib (B609201), also known by its development code TAK-788 and less commonly as FK-788. Mobocertinib is a potent, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations, which are historically resistant to other EGFR TKIs. This document summarizes key quantitative data, details experimental methodologies from foundational preclinical research, and visualizes critical signaling pathways and workflows.

Core Mechanism of Action

Mobocertinib was developed as a first-in-class oral TKI to address the unmet need in non-small cell lung cancer (NSCLC) patients harboring EGFR ex20ins mutations.[1] Its mechanism of action is centered on the irreversible covalent binding to the cysteine 797 residue within the ATP-binding site of EGFR.[1][2] This irreversible binding leads to sustained inhibition of EGFR kinase activity, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[3] Preclinical studies have demonstrated that mobocertinib exhibits greater potency and selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR, a critical factor in its therapeutic window.[1][4]

Quantitative In Vitro Activity

The in vitro potency of mobocertinib has been extensively evaluated in various cell-based and biochemical assays. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values from key early studies, demonstrating its activity against various EGFR mutations and its selectivity over WT EGFR.

Table 1: Mobocertinib IC₅₀ Values in Ba/F3 Cells Engineered with EGFR Mutations
EGFR Mutation VariantIC₅₀ (nM)
Exon 20 Insertions
NPG4.3
ASV10.9
FQEA11.8
NPH18.1
SVD22.5
Other Mutations
del19 (D)2.7
L858R (L)3.3
L858R/T790M (LT)21.3
G719A3.5
Wild-Type
WT EGFR (in A431 cells)34.5

Data sourced from studies utilizing Ba/F3 murine pro-B cells engineered to be dependent on the activity of specific human EGFR mutants for survival and proliferation.[2]

Table 2: Comparative IC₅₀ Values in Patient-Derived NSCLC Cell Lines
Cell LineEGFR ex20ins MutationMobocertinib IC₅₀ (nM)Afatinib IC₅₀ (nM)Osimertinib IC₅₀ (nM)Erlotinib IC₅₀ (nM)Gefitinib IC₅₀ (nM)
CUTO14ASV336657526791021
LU0387NPH21201952793364

This table compares the potency of mobocertinib with other EGFR TKIs in patient-derived cell lines, highlighting its superior activity against EGFR ex20ins mutations.[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the core in vitro assays used in the early evaluation of mobocertinib.

Ba/F3 Cell Proliferation Assay

This assay is fundamental for determining the inhibitory effect of a compound on the proliferation of cells that are dependent on a specific kinase for survival.

  • Cell Lines: Murine interleukin-3 (IL-3) dependent pro-B Ba/F3 cells are engineered to express various human EGFR mutants. In the absence of IL-3, the survival and proliferation of these cells become dependent on the activity of the expressed EGFR mutant.[5][6]

  • Seeding: Cells are plated in 96-well plates at a density of approximately 20,000 cells per well in a culture medium supplemented with fetal calf serum but lacking IL-3.[7][8]

  • Compound Treatment: Mobocertinib is serially diluted to a range of concentrations and added to the cells.

  • Incubation: The plates are incubated for 72 hours to allow for cell proliferation in the presence of the inhibitor.[5][8]

  • Viability Measurement (CellTiter-Glo® Assay):

    • The plates and their contents are equilibrated to room temperature.

    • An equal volume of CellTiter-Glo® reagent is added to each well. This reagent contains a thermostable luciferase and its substrate, luciferin.

    • The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis and release ATP.[1][9]

    • After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.[1][9]

    • The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells. IC₅₀ values are calculated from the dose-response curves.

EGFR Phosphorylation Assay (Western Blotting)

Western blotting is employed to directly assess the inhibition of EGFR autophosphorylation and the phosphorylation of its downstream signaling proteins.

  • Cell Treatment and Lysis:

    • NSCLC cell lines (e.g., CUTO14) are treated with varying concentrations of mobocertinib for a defined period (e.g., 8 hours).[7]

    • Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

  • Electrophoresis and Transfer:

    • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated EGFR (pEGFR), total EGFR, phosphorylated ERK1/2 (pERK1/2), and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the pEGFR and pERK1/2 bands relative to total EGFR and the loading control indicates the degree of inhibition by mobocertinib.

In Vitro Kinase Assay

These assays measure the direct inhibitory effect of mobocertinib on the enzymatic activity of purified kinases.

  • Assay Principle: The assay quantifies the transfer of phosphate (B84403) from ATP to a specific substrate by the kinase. The inhibitory effect of mobocertinib is determined by its ability to reduce this phosphorylation.

  • Methodology:

    • A panel of purified recombinant human protein kinases is used.

    • The kinase reactions are performed in the presence of a fixed concentration of mobocertinib (for single-point screening) or a range of concentrations (for IC₅₀ determination).

    • The reaction is initiated by the addition of ATP.

    • The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). In this assay, the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a light signal.[10]

    • The luminescent signal is inversely proportional to the inhibitory activity of the compound.

Signaling Pathways and Workflows

Mobocertinib Inhibition of EGFR Signaling Pathway

The following diagram illustrates the mechanism by which mobocertinib inhibits the EGFR signaling cascade. By irreversibly binding to mutant EGFR, it prevents autophosphorylation and subsequent activation of downstream pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS pY PI3K PI3K EGFR->PI3K pY Mobocertinib Mobocertinib (this compound) Mobocertinib->EGFR Irreversible Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Mobocertinib inhibits mutant EGFR, blocking downstream MAPK and PI3K/AKT pathways.

General Workflow for In Vitro Kinase Inhibitor Screening

The development and characterization of kinase inhibitors like mobocertinib typically follow a structured in vitro screening process to determine potency, selectivity, and cellular activity.

Kinase_Inhibitor_Screening_Workflow HTS High-Throughput Screening (Biochemical Kinase Assay Panel) Hit_ID Hit Identification (Potency & Selectivity Profiling) HTS->Hit_ID Identify initial hits Dose_Response IC50 Determination (Biochemical Dose-Response) Hit_ID->Dose_Response Quantify potency Cell_Based_Assay Cellular Activity Assessment (e.g., Ba/F3 Proliferation Assay) Dose_Response->Cell_Based_Assay Confirm cellular efficacy Mechanism_Validation Mechanism of Action Validation (e.g., Western Blot for Target Phosphorylation) Cell_Based_Assay->Mechanism_Validation Validate on-target effect Lead_Opt Lead Optimization Mechanism_Validation->Lead_Opt Refine chemical structure

Caption: A typical workflow for the in vitro screening and validation of kinase inhibitors.

References

Unraveling TAK-788 (Mobocertinib): A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the target identification and validation of TAK-788, also known as mobocertinib. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, key experimental data, and the scientific journey from compound discovery to clinical application. It is highly probable that the query "FK-788" was a typographical error, and the intended subject was the well-documented compound TAK-788 (mobocertinib).

Executive Summary

TAK-788 (mobocertinib) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations, a challenging driver of non-small cell lung cancer (NSCLC) that confers resistance to standard EGFR TKIs. This guide details the preclinical and clinical data that have elucidated its mechanism of action and validated its therapeutic potential.

Target Identification and Mechanism of Action

The primary target of TAK-788 is the EGFR protein, particularly variants with insertions in exon 20. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation. TAK-788 was engineered for high potency and selectivity against these specific EGFR variants over wild-type (WT) EGFR, which is crucial for minimizing off-target toxicities.[1][2][3]

TAK-788 forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, leading to sustained and irreversible inhibition of its activity.[3] This targeted approach effectively blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and survival.

Another related compound, AEE-788, is a dual inhibitor of the EGFR/ErbB2 and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase families.[4][5] It has shown potent anti-proliferative and anti-angiogenic activities.[4][5] Additionally, FK778, an immunosuppressive agent, acts by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, and also displays tyrosine kinase inhibitory activity.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for TAK-788 (mobocertinib) and the related compound AEE-788, derived from various preclinical studies.

Table 1: In Vitro Potency of TAK-788 (Mobocertinib) in NSCLC Cell Lines

Cell LineEGFR Exon 20 InsertionIC50 (nM)
CUTO14ASV33
LU0387NPHNot explicitly stated, but potent inhibition demonstrated

Data extracted from a study on the preclinical evaluation of mobocertinib.[8]

Table 2: In Vitro Kinase Inhibitory Activity of AEE-788

Kinase TargetIC50 (nM)
EGFR2
ErbB26
KDR (VEGFR2)77
Flt-1 (VEGFR1)59

Data from in vitro enzyme assays.[4][5]

Table 3: Cellular Activity of AEE-788

AssayIC50 (nM)
Growth factor-induced EGFR phosphorylation11
Growth factor-induced ErbB2 phosphorylation220

Data from cell-based assays.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (for AEE-788)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified protein kinases.

Methodology:

  • Recombinant human kinases are incubated with the test compound at various concentrations in a buffer solution containing ATP and a suitable substrate.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using methods like ELISA, radiometric assays (with 32P-ATP), or fluorescence-based assays.

  • The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.

  • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cell Viability Assay (for TAK-788)

Objective: To assess the effect of a compound on the proliferation and survival of cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., CUTO14, LU0387) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound (e.g., TAK-788) or a vehicle control.

  • After a specified incubation period (e.g., 72 hours), a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based reagent (e.g., CellTiter-Glo®) is added to each well.

  • The absorbance (for MTT) or luminescence is measured using a plate reader.

  • The percentage of viable cells is calculated for each concentration relative to the vehicle-treated control.

  • IC50 values are determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Studies (for TAK-788)

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments (patient-derived xenografts, PDX).

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The test compound (e.g., TAK-788) is administered to the treatment group, typically orally, at a specified dose and schedule. The control group receives a vehicle.

  • Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.

  • At the end of the study, the tumors are excised and may be used for further analysis (e.g., Western blotting for target engagement).

  • The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by TAK-788

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TAK788 TAK-788 (Mobocertinib) TAK788->EGFR

Caption: EGFR signaling pathway with TAK-788 inhibition.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assay Cell_Viability Cell Viability Assay Kinase_Assay->Cell_Viability Western_Blot Western Blot (Phospho-EGFR) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Models Western_Blot->Xenograft Phase_I_II Phase I/II Clinical Trials Xenograft->Phase_I_II

Caption: Workflow for TAK-788 target validation.

Conclusion

The identification and validation of TAK-788 (mobocertinib) as a potent and selective inhibitor of EGFR exon 20 insertion mutations represent a significant advancement in the treatment of a specific subset of NSCLC. Through a rigorous process of in vitro and in vivo studies, its mechanism of action and therapeutic efficacy have been clearly demonstrated, leading to its evaluation in clinical trials. This technical guide provides a foundational understanding of the key data and methodologies that have underpinned the development of this targeted therapy.

References

Pharmacological profile of FK-788

Author: BenchChem Technical Support Team. Date: December 2025

It appears there are multiple compounds designated with similar "FK" prefixes, leading to ambiguity in the initial search for "FK-788". To provide a precise and in-depth technical guide on the pharmacological profile as requested, please clarify which of the following compounds you are interested in:

  • Fostamatinib (R788): An oral spleen tyrosine kinase (Syk) inhibitor.

  • TAK-788 (Mobocertinib): An oral epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitor.

  • ARX788: An anti-HER2 antibody-drug conjugate.

  • FK778: A synthetic analogue of the active metabolite of leflunomide (B1674699) with immunosuppressive and antiproliferative activities.

  • FK888: A dipeptide neurokinin 1 (NK1) receptor antagonist.

  • JB-788: A 5-HT1A receptor agonist.

Once you specify the compound of interest, I will proceed to gather the relevant data and generate the comprehensive technical guide, including data tables, experimental protocols, and visualizations as originally requested.

Unraveling the Immunomodulatory Landscape of FK778: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK778, a malononitrilamide and an active metabolite of leflunomide, is a potent immunosuppressive and antiproliferative agent. Its primary mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component of the de novo pyrimidine (B1678525) synthesis pathway. This blockade leads to the depletion of pyrimidines, which are essential for the proliferation of rapidly dividing cells such as lymphocytes. Beyond this canonical pathway, FK778 exhibits pleiotropic effects, including the modulation of tyrosine kinase activity and interference with key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the biological activity of FK778, detailing its molecular targets, affected signaling pathways, and a summary of quantitative data. Furthermore, it outlines key experimental protocols for the investigation of its multifaceted mechanism of action.

Core Biological Activity and Mechanism of Action

FK778 exerts its biological effects through a dual mechanism, primarily targeting pyrimidine biosynthesis and additionally modulating other cellular signaling pathways.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The principal mechanism of FK778 is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. DHODH catalyzes the conversion of dihydroorotate to orotate, a crucial step in the production of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines.[1][2] By inhibiting DHODH, FK778 effectively halts the synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[1] This has a profound impact on rapidly proliferating cells, such as activated T and B lymphocytes, which rely heavily on the de novo pathway for their nucleotide supply. The immunosuppressive effects of FK778 are largely attributed to this inhibition, leading to a reduction in lymphocyte proliferation and function.[3] The antiviral activity of FK778 against certain viruses, like human cytomegalovirus (HCMV), is also linked to the inhibition of DHODH, as viral replication is dependent on the host cell's pyrimidine pool.[1] This antiviral action can be reversed by the addition of exogenous uridine, confirming the specific targeting of this pathway.[1]

Pyrimidine Synthesis-Independent Effects

Several studies have indicated that FK778 possesses biological activities that are not reversed by uridine supplementation, suggesting mechanisms independent of DHODH inhibition. These effects are thought to be mediated, at least in part, by the inhibition of protein tyrosine kinases.[1] This secondary mechanism contributes to its antiproliferative and anti-inflammatory properties. For instance, FK778 has been shown to inhibit the proliferation and migration of smooth muscle cells, an effect not abolished by uridine. This suggests a direct impact on signaling pathways controlling cell growth and motility, potentially through tyrosine kinase inhibition.

Key Signaling Pathways Modulated by FK778

FK778 influences several critical signaling pathways involved in immune activation, inflammation, and cell proliferation.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. FK778 has been demonstrated to inhibit the activation of NF-κB.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and adhesion molecules.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in cell growth, differentiation, and survival. While direct inhibition of STAT3 by FK778 is not extensively documented, its modulation of upstream tyrosine kinases could indirectly affect STAT3 phosphorylation and activation. Further research is needed to fully elucidate the impact of FK778 on the STAT3 pathway.

Quantitative Data Summary

While specific IC50 and Ki values for FK778 are not consistently reported across the literature, the following table summarizes the available quantitative data for its biological activities.

Target/Process Assay Type Reported Value Cell/System Reference
DHODH Inhibition Enzymatic AssayIC50: ~3.8 nM (for a similar DHODH inhibitor, H-006)Recombinant human DHODH[4]
Lymphocyte Proliferation [3H]-Thymidine IncorporationDose-dependent inhibitionHuman Peripheral Blood Mononuclear Cells (PBMCs)[5][6]
Smooth Muscle Cell Proliferation MTT AssayDose-dependent inhibitionHuman Aortic Smooth Muscle Cells (HA-SMCs)[7]
Antiviral Activity (HCMV) Viral DNA Synthesis AssayEffective inhibitionHuman Foreskin Fibroblast (HFF) cells[1]

Note: The IC50 value for DHODH is for a structurally related compound and is provided for context. Specific quantitative data for FK778's direct enzymatic inhibition is limited in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of FK778.

DHODH Enzymatic Activity Assay

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant human DHODH protein

  • FK778

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of FK778 in the assay buffer.

  • In a 96-well plate, add recombinant human DHODH, the desired concentrations of FK778 (or vehicle control), and a reagent mix containing 100 µM CoQ10 and 200 µM DCIP in assay buffer.

  • Pre-incubate the plate at 25°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 500 µM DHO.

  • Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.

  • Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of FK778.[4][8]

Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside, [3H]-thymidine, into newly synthesized DNA.[5][6][9]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • FK778

  • Mitogen (e.g., Phytohaemagglutinin (PHA))

  • Complete RPMI-1640 medium

  • [3H]-thymidine

  • 96-well round-bottom plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium.

  • Seed 1 x 10^5 PBMCs per well in a 96-well plate.

  • Add serial dilutions of FK778 to the wells.

  • Stimulate the cells with a mitogen (e.g., PHA) and incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of incubation.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Express the results as counts per minute (CPM) or as a percentage of the control (stimulated cells without FK778).

Smooth Muscle Cell Migration Assay (Scratch Wound Healing Assay)

This assay assesses the effect of FK778 on the migration of smooth muscle cells.[7][10]

Materials:

  • Human Aortic Smooth Muscle Cells (HA-SMCs)

  • FK778

  • Complete cell culture medium

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Inverted microscope with a camera

Procedure:

  • Seed HA-SMCs in 6-well plates and grow to confluence.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of FK778.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Western Blot for Phosphorylated STAT3

This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cell lysates to assess the effect of FK778 on STAT3 activation.[11][12][13][14][15]

Materials:

  • Cell line with an active JAK/STAT pathway (e.g., HeLa)

  • FK778

  • Cytokine for stimulation (e.g., IL-6)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against p-STAT3 (Tyr705)

  • Primary antibody against total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with various concentrations of FK778 for a specified time (e.g., 1-24 hours).

  • Stimulate the cells with a cytokine (e.g., IL-6) for the last 15-30 minutes of the treatment period to induce STAT3 phosphorylation.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Immunofluorescence for CD25 Expression on Lymphocytes

This method is used to visualize and quantify the expression of the activation marker CD25 on the surface of lymphocytes.[16][17][18][19]

Materials:

  • Isolated lymphocytes

  • FK778

  • Stimulating agent (e.g., anti-CD3 antibody)

  • PE-conjugated anti-human CD25 antibody

  • Isotype control antibody

  • Fixation and permeabilization buffers

  • Fluorescence microscope or flow cytometer

Procedure:

  • Isolate lymphocytes and culture them in the presence or absence of FK778.

  • Stimulate the lymphocytes with anti-CD3 antibody to induce activation.

  • After an appropriate incubation period, harvest the cells and wash with PBS.

  • Stain the cells with PE-conjugated anti-human CD25 antibody or an isotype control for 30 minutes at 4°C in the dark.

  • Wash the cells to remove unbound antibody.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Analyze the samples using a fluorescence microscope or quantify the percentage of CD25-positive cells and the mean fluorescence intensity by flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FK778 and a typical experimental workflow for its characterization.

FK778 Mechanism of Action

Caption: FK778 inhibits DHODH and tyrosine kinases, affecting cell proliferation and inflammation.

Experimental Workflow for FK778 Characterization

FK778_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Analysis Start Hypothesis: FK778 has immunosuppressive activity Enzyme_Assay DHODH Enzymatic Assay Start->Enzyme_Assay Test direct inhibition Cell_Proliferation Lymphocyte Proliferation (e.g., [3H]-Thymidine) Start->Cell_Proliferation Assess effect on immune cells Cell_Migration Smooth Muscle Cell Migration (Scratch Assay) Start->Cell_Migration Assess effect on other cell types Signaling_Assay Western Blot for p-STAT3, NF-κB Start->Signaling_Assay Investigate molecular pathways Data_Analysis Data Analysis & Interpretation Enzyme_Assay->Data_Analysis FACS Flow Cytometry for CD25 Expression Cell_Proliferation->FACS Confirm activation status Cell_Migration->Data_Analysis IF Immunofluorescence for Adhesion Molecules Signaling_Assay->IF Visualize protein expression FACS->Data_Analysis IF->Data_Analysis Conclusion Conclusion: FK778 inhibits DHODH, suppresses lymphocyte proliferation & migration Data_Analysis->Conclusion

Caption: A typical workflow for characterizing the biological activities of FK778.

Conclusion

FK778 is a multifaceted immunomodulatory agent with a well-defined primary mechanism of action targeting DHODH and the de novo pyrimidine synthesis pathway. Its ability to also influence other signaling cascades, likely through tyrosine kinase inhibition, contributes to its broad antiproliferative and anti-inflammatory profile. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of FK778 and related compounds. A deeper understanding of its quantitative effects and the intricate details of its pyrimidine-independent actions will be crucial for its future clinical applications.

References

Preclinical Research on Mobocertinib (FK-788): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mobocertinib, also known as FK-788 or TAK-788, is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion mutations.[1][2] These mutations are notoriously resistant to earlier generations of EGFR TKIs. This technical guide provides a comprehensive overview of the preclinical research on Mobocertinib, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted cancer therapies.

Mechanism of Action

Mobocertinib is an indole-pyrimidine-based irreversible EGFR inhibitor.[3] It was specifically designed to form a covalent bond with the cysteine 797 residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of kinase activity.[2] This irreversible binding provides high potency against EGFR exon 20 insertion mutants while maintaining selectivity over wild-type (WT) EGFR.[4] The primary downstream signaling pathways inhibited by Mobocertinib are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

Signaling Pathway of EGFR/HER2 and Inhibition by Mobocertinib

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Mobocertinib Mobocertinib (this compound) Mobocertinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR/HER2 signaling pathway and the inhibitory action of Mobocertinib.

In Vitro Efficacy

The in vitro potency of Mobocertinib has been evaluated across a range of cell lines harboring various EGFR and HER2 mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) from key preclinical studies.

Table 1: In Vitro Inhibitory Activity of Mobocertinib against EGFR Exon 20 Insertion Mutants

Cell Line/MutantIC50 (nM)Reference
NPG4.3
ASV10.9
FQEA11.8
NPH18.1
SVD22.5
Wild-Type EGFR34.5

Table 2: In Vitro Inhibitory Activity of Mobocertinib against Common EGFR Mutations

MutationIC50 (nM)Reference
Common Mutations (unspecified)2.7 - 3.3
T790M Resistance Mutation6.3 - 21.3

In Vivo Efficacy

The anti-tumor activity of Mobocertinib has been demonstrated in various patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC).

Table 3: In Vivo Tumor Growth Inhibition by Mobocertinib in NSCLC Xenograft Models

Xenograft Model (Mutation)Treatment and DoseOutcomeReference
LU0387 (NPH)10 mg/kg daily56% tumor growth inhibition
LU0387 (NPH)30 mg/kg daily87% tumor regression
CTG-2130 (D770_N771insGL)Mobocertinib + CetuximabImproved efficacy
H1975 (LT)Mobocertinib (all doses)Significant tumor growth reduction

Pharmacokinetics

Preclinical and early clinical studies have characterized the pharmacokinetic profile of Mobocertinib.

Table 4: Pharmacokinetic Parameters of Mobocertinib

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax)4 hours
Geometric Mean Effective Half-life11 - 17 hours

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of Mobocertinib.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory activity of a compound against a specific kinase.

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare Mobocertinib (or control) dilutions add_inhibitor Add Mobocertinib/control to 96-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare recombinant EGFR enzyme add_kinase Initiate reaction by adding enzyme prep_kinase->add_kinase prep_mastermix Prepare kinase reaction master mix (substrate, ATP) add_mastermix Add master mix prep_mastermix->add_mastermix add_inhibitor->add_mastermix add_mastermix->add_kinase incubate Incubate at 30°C for 60 minutes add_kinase->incubate stop_reaction Stop reaction and deplete remaining ATP incubate->stop_reaction add_detection Add detection reagent to convert ADP to ATP and generate signal stop_reaction->add_detection incubate_detect Incubate at RT for 30 minutes add_detection->incubate_detect read_luminescence Measure luminescence incubate_detect->read_luminescence

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Mobocertinib in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer.

    • Dilute recombinant EGFR enzyme to the desired concentration in kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl2, 1 mM DTT, 15 mM MgCl2, and 40 µg/mL BSA).

    • Prepare a kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the diluted Mobocertinib or a vehicle control (DMSO).

    • Add the kinase reaction master mix to each well.

    • Initiate the reaction by adding the diluted EGFR enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (using a luminescence-based assay like ADP-Glo™):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.

Cell Viability Assay

This assay measures the number of viable cells in a culture after exposure to a test compound.

Workflow for CellTiter-Glo® Cell Viability Assay

Cell_Viability_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay Assay Procedure seed_cells Seed cells in 96-well plate add_compound Add serial dilutions of Mobocertinib seed_cells->add_compound incubate_cells Incubate for 7 days add_compound->incubate_cells equilibrate Equilibrate plate to room temperature incubate_cells->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix Mix on orbital shaker to induce cell lysis add_reagent->mix incubate_assay Incubate at RT for 10 minutes mix->incubate_assay read_luminescence Measure luminescence incubate_assay->read_luminescence

Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.

Detailed Methodology (using CellTiter-Glo® as an example):

  • Cell Seeding and Treatment:

    • Prepare a cell suspension and seed the cells into an opaque-walled 96-well plate at a predetermined density.

    • Include control wells with medium only for background luminescence.

    • Prepare serial dilutions of Mobocertinib in culture medium and add them to the appropriate wells.

    • Incubate the plate for the desired treatment period (e.g., 7 days).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for about 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ATP present, which is indicative of the number of viable, metabolically active cells.

Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of fresh patient tumor tissue into immunodeficient mice to create a more clinically relevant in vivo model.

Workflow for Establishing and Monitoring a PDX Model

PDX_Workflow cluster_establishment Model Establishment cluster_monitoring Treatment and Monitoring collect_tissue Collect fresh tumor tissue from patient implant_tissue Subcutaneously implant tumor fragments into immunodeficient mice collect_tissue->implant_tissue monitor_engraftment Monitor for tumor engraftment implant_tissue->monitor_engraftment measure_tumors Measure tumor volume (2-3 times/week) monitor_engraftment->measure_tumors randomize Randomize mice into treatment groups measure_tumors->randomize treat Administer Mobocertinib (or vehicle control) randomize->treat monitor_response Continue monitoring tumor volume and body weight treat->monitor_response

Caption: General workflow for establishing and monitoring a patient-derived xenograft (PDX) model.

Detailed Methodology:

  • Model Establishment:

    • Freshly resected NSCLC tumor specimens are obtained from patients.

    • Within 24 hours of surgery, small tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NSG-SGM3).

    • Mice are monitored for successful tumor engraftment and growth.

  • Treatment and Monitoring:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • Mobocertinib is administered orally at specified doses and schedules. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

    • The body weight of the mice is monitored as an indicator of treatment toxicity.

    • The study continues for a defined period, and tumor growth inhibition or regression is calculated at the end of the study.

Conclusion

The preclinical data for Mobocertinib (this compound) robustly demonstrate its potency and selectivity against NSCLC harboring EGFR and HER2 exon 20 insertion mutations. Its mechanism as an irreversible TKI translates to significant in vitro and in vivo anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of targeted therapies in this therapeutic area. This comprehensive summary of preclinical research serves as a foundational resource for scientists and researchers dedicated to advancing cancer treatment.

References

An In-Depth Technical Guide to Mobocertinib (TAK-788): A Novel Inhibitor of EGFR Exon 20 Insertion Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mobocertinib (B609201), also known as TAK-788, is a first-in-class oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC). These mutations have historically conferred resistance to previously approved EGFR TKIs. This guide provides a comprehensive overview of the novelty, background, mechanism of action, preclinical and clinical data, and key experimental methodologies related to mobocertinib. While the user's query specified "FK-788," extensive research indicates this is likely a typographical error for "TAK-788," the subject of this guide. Other similarly named compounds in oncology drug development include ARX788, an antibody-drug conjugate, and AEE-788, a multi-targeted kinase inhibitor.

Background and Novelty

EGFR ex20ins mutations represent up to 12% of all EGFR mutations in NSCLC and are associated with a poor prognosis due to the insensitivity of these tumors to first and second-generation EGFR TKIs. Mobocertinib was developed to address this unmet medical need. Its novelty lies in its specific and potent irreversible binding to the EGFR kinase domain harboring exon 20 insertions, leading to inhibition of downstream signaling pathways and tumor growth.[1]

Mechanism of Action

Mobocertinib is an irreversible TKI that covalently binds to the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain. This binding is highly selective for EGFR ex20ins mutants over wild-type (WT) EGFR, which is crucial for minimizing off-target toxicities. By blocking the kinase activity of the mutated EGFR, mobocertinib inhibits autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2]

Preclinical Data

The preclinical activity of mobocertinib has been demonstrated in various in vitro and in vivo models.

In Vitro Activity

Mobocertinib has shown potent inhibitory activity against a range of EGFR ex20ins mutations in engineered cell lines.

Cell LineEGFR MutationMobocertinib IC50 (nM)
Ba/F3NPG4.3
Ba/F3ASV10.9
Ba/F3FQEA11.8
Ba/F3NPH18.1
Ba/F3SVD22.5
A431Wild-Type34.5

Table 1: In Vitro Inhibitory Activity of Mobocertinib in Ba/F3 Cells Expressing Various EGFR Exon 20 Insertion Mutations.

In Vivo Activity

Mobocertinib has demonstrated significant anti-tumor efficacy in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with EGFR ex20ins mutations.

Xenograft ModelEGFR MutationMobocertinib Dose (mg/kg/day)Tumor Growth Inhibition/Regression
CTG-2842 (PDX)ASV1592% tumor regression
LU0387 (PDX)NPH1056% tumor growth inhibition
LU0387 (PDX)NPH3087% tumor regression

Table 2: In Vivo Efficacy of Mobocertinib in Xenograft Models of NSCLC with EGFR Exon 20 Insertion Mutations.

Clinical Data

Mobocertinib has been evaluated in a phase 1/2 clinical trial (NCT02716116) in patients with previously treated NSCLC harboring EGFR ex20ins mutations.

Efficacy

The recommended phase 2 dose (RP2D) of mobocertinib was determined to be 160 mg once daily. At this dose, mobocertinib demonstrated clinically meaningful anti-tumor activity.

Efficacy EndpointValue (95% CI)
Confirmed Overall Response Rate (ORR)43% (24-63)
Median Duration of Response (DoR)14.0 months (5.0-Not Reached)
Median Progression-Free Survival (PFS)7.3 months (4.4-15.6)

Table 3: Clinical Efficacy of Mobocertinib (160 mg/day) in Patients with Previously Treated EGFR Exon 20 Insertion-Mutant NSCLC.[3]

Safety and Tolerability

The most common treatment-related adverse events (TRAEs) were generally manageable and consistent with the EGFR inhibitor class.

Treatment-Related Adverse Event (Any Grade)Incidence (%)
Diarrhea83
Nausea43
Rash33
Vomiting26

Table 4: Most Common Treatment-Related Adverse Events (Any Grade) with Mobocertinib (160 mg/day).[3]

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of mobocertinib against cell lines expressing various EGFR mutations.

Methodology:

  • Cell Culture: Ba/F3 cells engineered to express different EGFR exon 20 insertion mutations were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors.

  • Compound Preparation: Mobocertinib was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

    • Varying concentrations of mobocertinib were added to the wells.

    • Plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis

Objective: To assess the effect of mobocertinib on EGFR phosphorylation and downstream signaling pathways.

Methodology:

  • Cell Treatment and Lysis:

    • NSCLC cells (e.g., CUTO14) were treated with varying concentrations of mobocertinib for 2 hours.

    • Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on a 4-12% Bis-Tris gel.

    • Proteins were transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • The membrane was incubated overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).

    • The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo anti-tumor efficacy of mobocertinib.

Methodology:

  • Animal Models: Female athymic nude mice (6-8 weeks old) were used. All animal studies were conducted in accordance with institutional guidelines.

  • Tumor Implantation: Patient-derived tumor fragments from NSCLC patients with confirmed EGFR exon 20 insertion mutations (e.g., CTG-2842) were subcutaneously implanted into the flanks of the mice.

  • Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into treatment and vehicle control groups. Mobocertinib was administered orally once daily at the specified doses.

  • Tumor Measurement and Data Analysis: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2. Body weight was also monitored as a measure of toxicity. Tumor growth inhibition or regression was calculated at the end of the study.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Mobocertinib Mobocertinib (TAK-788) Mobocertinib->EGFR Inhibits

Caption: EGFR Exon 20 Insertion Signaling Pathway and Mobocertinib Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials CellLines NSCLC Cell Lines (EGFR ex20ins) ViabilityAssay Cell Viability Assay (IC50 Determination) CellLines->ViabilityAssay WesternBlot Western Blot (Signaling Pathway Analysis) CellLines->WesternBlot Xenograft Patient-Derived Xenograft Models Treatment Mobocertinib Treatment Xenograft->Treatment Efficacy Tumor Growth Inhibition Assessment Treatment->Efficacy Phase1_2 Phase 1/2 Study (NCT02716116) EfficacySafety Efficacy and Safety Evaluation in Patients Phase1_2->EfficacySafety

Caption: Mobocertinib (TAK-788) Drug Development Workflow.

References

Investigating the Novelty of Compound FK-788: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

An investigation into the compound designated "FK-788" reveals ambiguity in publicly available scientific literature, with the identifier potentially referring to distinct therapeutic agents. The most prominent entities associated with similar designations are TAK-788 (Mobocertinib) , an EGFR/HER2 inhibitor for non-small cell lung cancer, and FK778 , a novel immunosuppressive agent. This technical guide provides an in-depth analysis of both compounds to address the potential interpretations of "this compound," presenting available quantitative data, experimental protocols, and key signaling pathways to elucidate their respective novelties.

Part 1: TAK-788 (Mobocertinib) - A Targeted Therapy for NSCLC

TAK-788, also known as Mobocertinib, is an oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2] Its novelty lies in its specific design to target these mutations, which are historically difficult to treat with conventional EGFR TKIs.[1]

Quantitative Data Summary

The clinical efficacy and pharmacokinetic properties of TAK-788 have been evaluated in a Phase 1/2 clinical trial (NCT02716116).[1][2]

Table 1: Clinical Efficacy of Mobocertinib (160 mg/d) in Patients with EGFRex20ins NSCLC

Endpoint Value 95% Confidence Interval
Confirmed Response Rate (Investigator-assessed) 43% (12/28 patients) 24% - 63%
Median Duration of Response 14 months 5.0 - Not Reached
Median Progression-Free Survival 7.3 months 4.4 - 15.6

Data sourced from a Phase 1/2 trial.

Table 2: Pharmacokinetic Properties of Mobocertinib

Parameter Value
Median Time to Maximum Plasma Concentration (Tmax) 4 hours
Geometric Mean Effective Half-Life (20-160 mg/d) 11 - 17 hours

Data indicates that Mobocertinib exposure increases in a dose-proportional manner.

Table 3: Common Treatment-Related Adverse Events (TRAEs) for Mobocertinib (160 mg/d)

Adverse Event (Any Grade, >25%) Frequency
Diarrhea 83%
Nausea 43%
Rash 33%
Vomiting 26%

The most common Grade ≥3 TRAE was diarrhea (21%).

Experimental Protocols

Phase 1/2 Clinical Trial (NCT02716116) Protocol Summary:

This trial was a multi-part study including dose escalation, expansion, and extension phases to evaluate the safety, pharmacokinetics, and anti-tumor activity of oral TAK-788.

  • Part 1 (Dose Escalation): The primary objectives were to determine the safety profile, maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase 2 dose (RP2D) of orally administered TAK-788.

  • Part 2 (Expansion Phase): The primary goal was to evaluate the anti-tumor activity of TAK-788 at the RP2D in seven molecularly defined cohorts. These cohorts included NSCLC patients with EGFR exon 20 activating insertions and HER2 exon 20 activating insertions or point mutations.

  • Part 3 (Extension Phase): This phase aimed to evaluate the efficacy of TAK-788 in previously treated patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations.

  • Inclusion Criteria: The study enrolled patients with locally advanced or metastatic NSCLC with tumors harboring EGFR exon 20 insertion mutations who had been previously treated.

  • Administration: TAK-788 was administered orally.

Signaling Pathway and Mechanism of Action

Mobocertinib is an irreversible small-molecule EGFR TKI designed to selectively target EGFR and HER2 (ERBB2) exon 20 insertion mutants. It forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation TAK788 Mobocertinib (TAK-788) TAK788->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR/HER2 signaling pathway and the inhibitory action of Mobocertinib (TAK-788).

Part 2: FK778 - An Immunosuppressive Agent

FK778 is a novel immunosuppressive agent, identified as a leflunomide (B1674699) derivative, that has been investigated for its potential in preventing xenograft rejection. Its novelty stems from its mechanism of action, which involves interference with hyperacute rejection and marked suppression of both acute humoral and cellular aortic xenograft rejection.

Quantitative Data Summary

The efficacy of FK778 has been studied in a concordant hamster-to-rat aortic xenotransplantation model.

Table 4: Comparative Efficacy of Immunosuppressants in a Xenotransplantation Model

Parameter Tacrolimus FK778 Sirolimus
Complement Deposition Reduction +++ ++ ++
Xenograft Infiltration Diminishment +++ ++ ++
Vessel-wall Myocyte Necrosis Reduction +++ ++ ++
In Vivo Lymphocyte CD25 Expression Reduction ++ ++ +
Mixed Lymphocyte Reaction (MLR) Diminishment +++ ++ ++
Xenoreactive Antibody Reduction +++ ++ ++

Relative efficacy is denoted by '+' symbols, with '+++' indicating the most potent effect. FK778's overall efficacy was observed to be similar to that of sirolimus.

Experimental Protocols

Hamster-to-Rat Aortic Xenotransplantation Model Protocol Summary:

This experimental model was utilized to assess the host's cellular and humoral responsiveness to a xenograft and the efficacy of various immunosuppressive regimens.

  • Model: A concordant hamster-to-rat aortic xenotransplantation model was used.

  • Treatment Groups: Recipient rats were treated for 14 days with varying doses of FK778, tacrolimus, sirolimus, or combination regimens.

  • Endpoints Measured:

    • Histologic Xenograft Rejection: Assessed by observing infiltrative response and myocyte necrosis within the grafts.

    • Cellular Responsiveness: Measured by in vivo lymphocyte CD25 expression and mixed lymphocyte reaction (MLR).

    • Humoral Responsiveness: Quantified by measuring xenoreactive IgM and IgG antibody production.

  • Hyperacute Rejection Model: An ex vivo rat-to-human heart perfusion model was used to measure antibody and complement tissue depositions.

Experimental Workflow

The workflow for evaluating FK778 in the xenotransplantation model involved several key stages from transplantation to endpoint analysis.

Xenotransplantation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (14 days) cluster_analysis Endpoint Analysis Transplantation Hamster-to-Rat Aortic Xenotransplantation FK778 FK778 Transplantation->FK778 Recipient Treatment Tacrolimus Tacrolimus Transplantation->Tacrolimus Recipient Treatment Sirolimus Sirolimus Transplantation->Sirolimus Recipient Treatment Control Untreated Transplantation->Control Recipient Treatment Histology Histologic Rejection (Infiltration, Necrosis) FK778->Histology Evaluation Cellular Cellular Response (CD25, MLR) FK778->Cellular Evaluation Humoral Humoral Response (IgM, IgG) FK778->Humoral Evaluation Tacrolimus->Histology Evaluation Tacrolimus->Cellular Evaluation Tacrolimus->Humoral Evaluation Sirolimus->Histology Evaluation Sirolimus->Cellular Evaluation Sirolimus->Humoral Evaluation Control->Histology Evaluation Control->Cellular Evaluation Control->Humoral Evaluation

Caption: Experimental workflow for evaluating FK778 in a hamster-to-rat xenotransplantation model.

Conclusion

The novelty of the compound referred to as "this compound" depends on the specific agent .

  • TAK-788 (Mobocertinib) is a novel, targeted therapy for NSCLC patients with EGFR exon 20 insertion mutations, a patient population with significant unmet medical needs. Its specificity and oral administration represent a significant advancement in the treatment of this cancer subtype.

  • FK778 demonstrates novelty as an immunosuppressive agent with a distinct profile of activity in preventing xenograft rejection. While its overall efficacy in the described preclinical model was comparable to sirolimus, its ability to mildly interfere with hyperacute rejection and markedly suppress acute humoral and cellular rejection warrants further investigation.

For researchers, scientists, and drug development professionals, it is crucial to specify the exact compound of interest—TAK-788 or FK778—to access the correct and relevant technical data. Both compounds, in their respective fields, represent innovative approaches to challenging therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for Mobocertinib (TAK-788) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib (formerly TAK-788) is a potent, irreversible, next-generation tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) variants with exon 20 insertion mutations (EGFRex20ins). These mutations are typically associated with resistance to standard EGFR TKIs and a poor prognosis in non-small cell lung cancer (NSCLC).[1][2][3][4] Mobocertinib demonstrates significant preclinical and clinical activity against various EGFRex20ins mutations, offering a promising therapeutic strategy for this patient population.[5]

These application notes provide detailed experimental protocols for the in vitro evaluation of Mobocertinib in cell culture, including methodologies for assessing its mechanism of action, determining its potency, and analyzing its effects on downstream signaling pathways.

Mechanism of Action

Mobocertinib is an oral TKI that selectively and irreversibly binds to the cysteine 797 residue in the ATP-binding site of EGFR. This covalent interaction blocks EGFR autophosphorylation and downstream signaling, thereby inhibiting tumor cell proliferation and survival. Preclinical studies have shown that Mobocertinib exhibits greater potency against EGFRex20ins mutants compared to wild-type (WT) EGFR, which provides a therapeutic window to minimize toxicities associated with WT EGFR inhibition. The drug has been engineered to overcome the conformational changes in the EGFR protein caused by exon 20 insertion mutations that hinder the binding of other TKIs.

Signaling Pathway

The primary signaling pathway affected by Mobocertinib is the EGFR signaling cascade. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. By inhibiting EGFR phosphorylation, Mobocertinib effectively blocks the activation of these critical downstream effectors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Mobocertinib Mobocertinib (TAK-788) Mobocertinib->EGFR

Figure 1: Mobocertinib's inhibition of the EGFR signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Mobocertinib (IC50) in Various Cell Lines
Cell LineEGFR Mutation StatusMobocertinib IC50 (nmol/L)Reference
Ba/F3-EGFR ASVExon 20 Insertion (ASV)4.3 - 22.5
Ba/F3-EGFR NPGExon 20 Insertion (NPG)4.3 - 22.5
Ba/F3-EGFR FQEAExon 20 Insertion (FQEA)4.3 - 22.5
Ba/F3-EGFR NPHExon 20 Insertion (NPH)4.3 - 22.5
Ba/F3-EGFR SVDExon 20 Insertion (SVD)4.3 - 22.5
Ba/F3-EGFR WTWild-Type34.5
CUTO14Exon 20 Insertion (ASV)33
LU0387Exon 20 Insertion (NPH)-
H1975L858R, T790M2.7 - 21.3
HCC827Exon 19 Deletion2.7 - 21.3

Experimental Protocols

Cell Culture

A variety of human non-small cell lung cancer (NSCLC) and engineered cell lines have been utilized in preclinical studies of Mobocertinib.

Recommended Cell Lines:

  • EGFR Exon 20 Insertion Mutant: CUTO14 (harboring ASV mutation), LU0387 (harboring NPH mutation).

  • Other EGFR Mutations: H1975 (L858R, T790M), HCC827 (Exon 19 Deletion).

  • Engineered Cell Lines: Ba/F3 cells engineered to express various EGFR exon 20 insertion mutations.

  • Wild-Type EGFR Control: A431.

General Cell Culture Protocol:

  • Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For LU0387 primary cells, DMEM/F-12 medium may be used.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • For Ba/F3 cells, supplement the medium with 10 ng/mL of IL-3 for parental cell line maintenance. For Ba/F3 cells expressing EGFR mutants, IL-3 should be withdrawn to ensure dependence on EGFR signaling for survival.

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Mobocertinib.

Materials:

  • 96-well cell culture plates

  • Cells in suspension

  • Complete growth medium

  • Mobocertinib stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C to allow for cell attachment.

  • Prepare serial dilutions of Mobocertinib in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the Mobocertinib dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis for EGFR Signaling

This protocol is for assessing the effect of Mobocertinib on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • 6-well cell culture plates

  • Cells

  • Complete growth medium

  • Mobocertinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of Mobocertinib (e.g., 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours). Include a vehicle control.

  • Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CUTO14, Ba/F3) Viability_Assay Cell Viability Assay (MTS) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (pEGFR, pAKT, pERK) Cell_Culture->Western_Blot Mobocertinib_Prep Mobocertinib Preparation (Serial Dilutions) Mobocertinib_Prep->Viability_Assay Mobocertinib_Prep->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Signaling_Inhibition Signaling Inhibition Analysis Western_Blot->Signaling_Inhibition

Figure 2: General experimental workflow for in vitro evaluation of Mobocertinib.

Conclusion

Mobocertinib (TAK-788) is a targeted therapy that has shown significant promise in preclinical models of NSCLC with EGFR exon 20 insertion mutations. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro efficacy and mechanism of action of Mobocertinib. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, contributing to a deeper understanding of this important therapeutic agent. It is important to note that while Mobocertinib received accelerated approval, a subsequent phase III study did not meet its primary endpoint, leading to the initiation of its voluntary withdrawal from the market. Nevertheless, the study of its mechanism and the preclinical data remain valuable for the development of future EGFR inhibitors.

References

Application Notes and Protocols for the Investigation of FK-788 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK-788 is identified as a potent prostacyclin (PGI₂) analog, functioning as a high-affinity agonist for the human prostacyclin (IP) receptor with a notable anti-platelet aggregation effect (IC₅₀ = 18 nM). While detailed in vivo studies for this compound are not extensively documented in publicly available literature, its mechanism of action suggests significant therapeutic potential in cardiovascular diseases such as thrombosis and pulmonary hypertension. These application notes provide a comprehensive guide for researchers on how to approach the use of this compound in relevant animal models, based on established protocols for other IP receptor agonists.

Introduction to this compound

This compound is a synthetic small molecule with the chemical formula C₂₆H₂₅NO₆. Its primary known biological function is the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately leads to the inhibition of platelet aggregation and promotes vasodilation. Given these properties, this compound is a candidate for investigation in animal models of thrombotic disorders and pulmonary hypertension.

Mechanism of Action: The Prostacyclin Signaling Pathway

The therapeutic effects of this compound are mediated through the IP receptor signaling pathway. The diagram below illustrates this mechanism.

FK788 This compound IP_Receptor IP Receptor (Prostacyclin Receptor) FK788->IP_Receptor Binds and Activates G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet_Aggregation Platelet Aggregation Inhibition PKA->Platelet_Aggregation Vasodilation Vasodilation PKA->Vasodilation

Caption: Signaling pathway of this compound via the IP receptor.

General Considerations for In Vivo Studies

Due to the absence of specific pharmacokinetic and toxicology data for this compound in the public domain, initial dose-finding studies are critical. It is recommended to start with low doses and escalate to determine the maximum tolerated dose (MTD) and the effective dose range.

Formulation and Administration
  • Solubility: The solubility of this compound in common vehicles should be determined empirically. For many small molecules, a formulation in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline, or a solution containing DMSO and PEG, is a common starting point.

  • Route of Administration: Oral (gavage), intravenous (bolus or infusion), and subcutaneous routes should be considered. The choice of route will depend on the desired pharmacokinetic profile and the specific animal model.

Experimental Protocols for Key Animal Models

The following protocols are generalized for IP receptor agonists and should be adapted for this compound following preliminary dose-ranging and tolerability studies.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice

This model is used to evaluate the anti-thrombotic efficacy of a compound.

Experimental Workflow:

workflow A Acclimatize Mice (e.g., C57BL/6) B Administer this compound or Vehicle (e.g., Oral Gavage) A->B C Anesthetize Mouse B->C D Surgically Expose Carotid Artery C->D E Induce Injury (Ferric Chloride Application) D->E F Monitor Blood Flow (Doppler Probe) E->F G Measure Time to Occlusion F->G

Caption: Workflow for the ferric chloride-induced thrombosis model.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Administer this compound or vehicle control (e.g., 0.5% CMC) via oral gavage 60 minutes prior to the procedure.

  • Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a midline cervical incision and carefully expose the common carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Thrombus Induction:

    • Apply a filter paper (1x2 mm) saturated with 10% ferric chloride solution to the adventitial surface of the artery for 3 minutes.

    • Remove the filter paper and wash the area with saline.

  • Endpoint: Continuously monitor blood flow until complete occlusion (cessation of flow) occurs. The time to occlusion is the primary endpoint.

Monocrotaline-Induced Pulmonary Hypertension Model in Rats

This model is used to assess the potential of a compound to prevent or treat pulmonary hypertension.

Experimental Workflow:

workflow A Acclimatize Rats (e.g., Sprague-Dawley) B Induce PH: Single Subcutaneous Injection of Monocrotaline (B1676716) (MCT) A->B C Begin Treatment with this compound or Vehicle (Daily) B->C D Monitor Animal Health and Body Weight C->D E Terminal Hemodynamic Measurements at Day 28 C->E F Collect Tissues for Histopathology and Biomarkers E->F

Caption: Workflow for the monocrotaline-induced pulmonary hypertension model.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Disease Induction: Administer a single subcutaneous injection of monocrotaline (MCT) at 60 mg/kg.

  • Treatment: Begin daily administration of this compound or vehicle on the same day as MCT injection (for prevention studies) or after the establishment of PH (e.g., day 14, for treatment studies).

  • Monitoring: Monitor animals for clinical signs of distress and record body weight regularly.

  • Terminal Procedure (Day 28):

    • Anesthetize the rat and perform a right heart catheterization to measure right ventricular systolic pressure (RVSP).

    • Euthanize the animal and collect the heart and lungs.

  • Endpoints:

    • Primary: RVSP.

    • Secondary: Right ventricular hypertrophy (Fulton's Index: RV/[LV+S]), and histological analysis of pulmonary artery remodeling.

Quantitative Data Summary (Hypothetical Data for Method Illustration)

The following tables present a hypothetical summary of data that could be generated from the described animal models. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 1: Effect of this compound on Time to Occlusion in a Mouse Thrombosis Model
Treatment GroupDose (mg/kg, p.o.)nTime to Occlusion (minutes, Mean ± SEM)
Vehicle (0.5% CMC)-1012.5 ± 1.8
This compound11018.2 ± 2.5
This compound31025.7 ± 3.1**
This compound101038.4 ± 4.5
Positive Control51045.1 ± 5.0
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Table 2: Effect of this compound on Monocrotaline-Induced Pulmonary Hypertension in Rats
Treatment GroupDose (mg/kg/day, p.o.)nRVSP (mmHg, Mean ± SEM)Fulton's Index (RV/[LV+S], Mean ± SEM)
Sham + Vehicle-824.5 ± 1.50.28 ± 0.02
MCT + Vehicle-1065.8 ± 4.20.55 ± 0.04
MCT + this compound31051.2 ± 3.80.46 ± 0.03
MCT + this compound101042.6 ± 3.1 0.39 ± 0.02
MCT + this compound301035.1 ± 2.9 0.32 ± 0.02
*p<0.05, **p<0.01, ***p<0.001 vs. MCT + Vehicle

Concluding Remarks

This compound, as a potent IP receptor agonist, holds promise for the treatment of thrombotic and pulmonary vascular diseases. The protocols and guidelines presented here offer a foundational framework for initiating preclinical in vivo investigations. Researchers must conduct preliminary studies to establish the safety and dose-response relationship of this compound before embarking on larger efficacy studies. Careful and ethical execution of these animal models will be crucial in elucidating the therapeutic potential of this compound.

Application Notes and Protocols for Kinase Inhibitors in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols for the dosage and administration of the tyrosine kinase inhibitors TAK-788 (Mobocertinib) and AEE-788, as well as the antibody-drug conjugate ARX-788, in mouse models. The provided data has been compiled from various preclinical studies to assist researchers, scientists, and drug development professionals in designing and executing in vivo experiments.

I. TAK-788 (Mobocertinib)

Mechanism of Action: TAK-788, also known as Mobocertinib, is a potent, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion mutations.[1][2] By binding to and inhibiting these mutated receptors, Mobocertinib disrupts downstream signaling pathways that drive tumor cell proliferation and survival.

Signaling Pathway

TAK788_Pathway cluster_membrane Cell Membrane EGFR EGFR (Exon 20 Insertion Mutant) Downstream Downstream Signaling (e.g., ERK1/2) EGFR->Downstream TAK788 TAK-788 (Mobocertinib) TAK788->EGFR Inhibits Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of TAK-788 (Mobocertinib).

Dosage and Administration in Mice

The following table summarizes the dosages and administration routes for TAK-788 in various mouse models.

Mouse ModelDosageAdministration RouteFrequencyKey Findings
Ba/F3 tumor model (EGFRex20ins ASV)Not specifiedOralOnce dailyDose-dependent inhibition of tumor growth.[1]
Patient-derived xenograft (PDX) CTG-2842 (ASV) NSCLC15 mg/kgOralOnce daily92% tumor regression at day 59.[1][3]
LU0387 tumors (NPH mutation)10 mg/kgOralOnce daily56% tumor growth inhibition.[4]
LU0387 tumors (NPH mutation)30 mg/kgOralOnce daily87% tumor regression.[4]
Genetically engineered mouse model (SVD mutation)30 mg/kgOralOnce dailyRemarkable reduction of tumor volumes after 1 week.[4]
Human NSCLC H1975 LT tumor modelNot specifiedOralNot specifiedSignificant reduction in tumor growth at all dose levels.[1]
Experimental Protocol: Oral Gavage Administration

This protocol outlines the procedure for administering TAK-788 to mice via oral gavage.

Materials:

  • TAK-788 (Mobocertinib)

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Gavage needles (20-22 gauge, straight or curved)

  • Syringes (1 mL)

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of TAK-788 based on the mean body weight of the mice in each group and the desired dose (e.g., 10, 15, or 30 mg/kg).

    • Suspend TAK-788 in the appropriate vehicle to the final desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately before dosing to determine the precise volume to be administered.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

    • Insert the gavage needle carefully into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the TAK-788 suspension.

    • Observe the mouse for a short period post-administration to ensure no adverse reactions.

  • Monitoring:

    • Monitor the mice regularly for any signs of toxicity, including weight loss, changes in behavior, or altered feeding habits.[4]

    • Measure tumor volumes at regular intervals (e.g., twice a week) using calipers.[5]

II. AEE-788

Mechanism of Action: AEE-788 is a dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR).[6] By inhibiting both of these signaling pathways, AEE-788 can reduce tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply the tumor).

Signaling Pathway

AEE788_Pathway cluster_membrane Cell Membrane EGFR EGFR Proliferation Tumor Cell Proliferation EGFR->Proliferation VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis AEE788 AEE-788 AEE788->EGFR Inhibits AEE788->VEGFR Inhibits

Caption: Mechanism of action of AEE-788.

Dosage and Administration in Mice

The following table summarizes the dosage and administration route for AEE-788 in a mouse xenograft model.

Mouse ModelDosageAdministration RouteFrequencyKey Findings
Nude mice with human cutaneous squamous cell carcinoma (Colo16) xenografts50 mg/kgOralThrice weekly54% inhibition of tumor growth at 21 days.[6]
Orthotopic nude mouse model with HT29 human colon carcinomaNot specifiedOralNot specifiedTumors were >50% smaller than in control mice after 5 weeks.[7]
Experimental Protocol: Oral Administration

The protocol for oral administration of AEE-788 is similar to that of TAK-788.

Materials:

  • AEE-788

  • Vehicle solution

  • Gavage needles

  • Syringes

  • Animal balance

  • PPE

Procedure:

  • Preparation of Dosing Solution: Prepare the AEE-788 suspension in the chosen vehicle at the desired concentration (e.g., for a 50 mg/kg dose).

  • Animal Handling and Dosing: Follow the same procedure as for TAK-788, adjusting the dosing volume based on individual mouse body weight.

  • Monitoring: Monitor animal health and tumor growth as described for TAK-788.

III. ARX-788

Mechanism of Action: ARX-788 is a site-specific antibody-drug conjugate (ADC) that targets the HER2 (human epidermal growth factor receptor 2) protein.[8][9] The antibody component of ARX-788 binds to HER2 on the surface of cancer cells, leading to the internalization of the ADC. Once inside the cell, the cytotoxic payload is released, causing cell death.

Experimental Workflow

ARX788_Workflow ARX788 ARX-788 (ADC) HER2 HER2 Receptor (on tumor cell) ARX788->HER2 Binds Internalization Internalization HER2->Internalization Payload_Release Payload Release Internalization->Payload_Release Cell_Death Tumor Cell Death Payload_Release->Cell_Death

Caption: Experimental workflow of ARX-788.

Dosage and Administration in Mice

While specific dosages are not detailed in the provided abstracts, the administration route and experimental models are described.

Mouse ModelAdministration RouteKey Findings
Female BALB/c nude mice with HCC1954 (HER2-positive breast cancer) xenograftsIntravenousDose-dependent antitumor activity.[10]
Female BALB/c nude mice with NCI-N87 (HER2-positive gastric cancer) xenograftsIntravenousDose-dependent antitumor activity.[10]
Female CB17.SCID mice with JIMT-1 xenograftsIntravenousNot specified.[8]
Experimental Protocol: Intravenous Administration

This protocol outlines the procedure for administering ARX-788 to mice via intravenous injection, typically into the tail vein.

Materials:

  • ARX-788

  • Sterile saline or other appropriate vehicle

  • Insulin syringes with fine-gauge needles (e.g., 28-30 gauge)

  • Mouse restrainer

  • Heat lamp (optional, to dilate the tail vein)

  • PPE

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve or dilute ARX-788 in a sterile vehicle to the desired concentration.

    • Ensure the solution is free of particulates.

  • Animal Handling and Dosing:

    • Place the mouse in a restrainer to secure it and expose the tail.

    • If necessary, warm the tail with a heat lamp to make the veins more visible.

    • Disinfect the injection site with an alcohol wipe.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the calculated volume of the ARX-788 solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring:

    • Monitor the mice for any immediate adverse reactions.

    • Continue to monitor animal health and tumor growth as described in the previous protocols.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions, mouse strains, and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) protocols.

References

Application of Mobocertinib (FK-788) in Cancer Cell Lines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib, formerly known as FK-788 and also referred to as TAK-788, is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2] These mutations are historically associated with resistance to conventional EGFR TKIs.[3] Mobocertinib has demonstrated potent and selective inhibitory activity against cancer cell lines harboring these specific genetic alterations, leading to the induction of apoptosis and inhibition of tumor growth. This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in the preclinical evaluation of Mobocertinib in relevant cancer cell models.

Mechanism of Action

Mobocertinib selectively and irreversibly binds to the ATP-binding site of EGFR with exon 20 insertion mutations.[3] This covalent binding blocks the tyrosine kinase activity of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] The targeted inhibition of these oncogenic driver pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR exon 20 insertion mutations for their growth and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Exon 20 Insertion) RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Mobocertinib Mobocertinib (this compound) Mobocertinib->EGFR Inhibits

Caption: Mobocertinib inhibits EGFR exon 20 insertion signaling.

Data Presentation

Table 1: In Vitro Efficacy of Mobocertinib (IC50 Values) in Cancer Cell Lines
Cell LineCancer TypeEGFR MutationMobocertinib IC50 (nM)Reference
CUTO14Lung AdenocarcinomaExon 20 ins (ASV)33[5]
LU0387Lung AdenocarcinomaExon 20 ins (NPH)Not explicitly stated, but potent inhibition shown[5]
Ba/F3Pro-BExon 20 ins (FQEA)4.3 - 22.5 (for various ex20ins)[6]
Ba/F3Pro-BExon 20 ins (NPG)4.3 - 22.5 (for various ex20ins)[6]
Ba/F3Pro-BExon 20 ins (ASV)4.3 - 22.5 (for various ex20ins)[6]
Ba/F3Pro-BExon 20 ins (NPH)4.3 - 22.5 (for various ex20ins)[6]
Ba/F3Pro-BExon 20 ins (SVD)4.3 - 22.5 (for various ex20ins)[6]
A431Epidermoid CarcinomaWild-Type EGFR34.5[6]
Table 2: In Vivo Efficacy of Mobocertinib in Patient-Derived Xenograft (PDX) Models
PDX ModelCancer TypeEGFR MutationMobocertinib DoseTumor Growth Inhibition/RegressionReference
CTG-2842NSCLCExon 20 ins15 mg/kg daily92% tumor regression[5]
LU0387NSCLCExon 20 ins (NPH)10 mg/kg daily56% tumor growth inhibition[5]
LU0387NSCLCExon 20 ins (NPH)30 mg/kg daily87% tumor regression[5]
Ba/F3 xenograftPro-BExon 20 ins (ASV)30 mg/kg daily77% tumor growth inhibition[5]
Ba/F3 xenograftPro-BExon 20 ins (ASV)50 mg/kg daily19% tumor regression[5]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the cytotoxic effects of Mobocertinib on cancer cell lines.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of Mobocertinib A->B C Incubate for 48-72 hours B->C D Add MTT/MTS reagent C->D E Incubate for 1-4 hours D->E F Measure absorbance (570 nm for MTT, 490 nm for MTS) E->F G Calculate IC50 values F->G

Caption: Workflow for the cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • Mobocertinib (this compound) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Mobocertinib in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]

  • Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[4]

    • For MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with Mobocertinib.

Apoptosis_Assay_Workflow A Treat cells with Mobocertinib B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with Mobocertinib

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with Mobocertinib at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10] Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Western Blotting

This protocol is used to detect the expression levels of key proteins in the EGFR signaling pathway and apoptosis-related proteins.

Materials:

  • Cells treated with Mobocertinib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Bcl-2, anti-BAX, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with Mobocertinib, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

Mobocertinib (this compound) is a potent and selective inhibitor of EGFR exon 20 insertion mutations, demonstrating significant anti-cancer activity in preclinical models. The provided application notes and protocols offer a comprehensive guide for researchers to effectively evaluate the efficacy and mechanism of action of Mobocertinib in relevant cancer cell lines. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this targeted therapy and its potential clinical applications.

References

FK-788 treatment protocols for laboratory research

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is needed regarding the specific compound of interest. The designation "FK-788" is associated with multiple distinct experimental drugs, each with a different mechanism of action and research application. To provide accurate and relevant Application Notes and Protocols, please specify which of the following compounds you are researching:

  • AEE-788: A dual inhibitor of the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases.

  • Mobocertinib (TAK-788): A tyrosine kinase inhibitor (TKI) that targets EGFR and human epidermal growth factor receptor 2 (HER2), particularly those with exon 20 insertion mutations.[1]

  • ARX788: An antibody-drug conjugate targeting HER2-positive cancers.[2]

  • FK778: A synthetic analogue of the active metabolite of leflunomide (B1674699) with immunosuppressive and antiproliferative properties.[3]

Once the specific compound is identified, a comprehensive and tailored set of protocols and application notes will be generated. The following sections will be developed based on the clarified drug of interest.

Application Notes

This section will provide a detailed overview of the selected compound, including its mechanism of action, preclinical and clinical research applications, and key biological effects.

Mechanism of Action

A detailed description of the molecular targets and signaling pathways affected by the compound will be provided. This will include information on receptor binding, downstream signaling cascades, and the ultimate cellular response.

Preclinical Research Applications

This subsection will detail the use of the compound in various preclinical models, including:

  • In Vitro Studies: Applications in cell culture-based assays to assess cytotoxicity, proliferation, apoptosis, and other cellular processes.

  • In Vivo Studies: Use in animal models to evaluate efficacy, toxicity, pharmacokinetics, and pharmacodynamics.

Experimental Protocols

This section will provide detailed, step-by-step protocols for key experiments commonly performed in the laboratory setting for the selected compound.

In Vitro Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol will outline the steps for determining the cytotoxic effects of the compound on cancer cell lines.

  • Materials:

    • Selected cancer cell lines

    • Complete growth medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • The selected "this compound" compound

    • MTT or XTT reagent

    • Solubilization buffer (for MTT)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the "this compound" compound and treat the cells for a specified duration (e.g., 24, 48, 72 hours).

    • MTT/XTT Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Data Acquisition: For MTT assays, add the solubilization buffer. Read the absorbance at the appropriate wavelength using a microplate reader.

Western Blot Analysis for Signaling Pathway Modulation

This protocol will describe how to assess the effect of the compound on target protein expression and phosphorylation.

  • Materials:

    • Treated and untreated cell lysates

    • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

In Vivo Protocols

Xenograft Tumor Model in Mice

This protocol will detail the procedure for evaluating the in vivo anti-tumor efficacy of the selected compound.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line for implantation

    • Matrigel (optional)

    • The selected "this compound" compound

    • Vehicle control

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.[2]

    • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and randomize the mice into treatment and control groups.[2]

    • Compound Administration: Administer the "this compound" compound and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.

    • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).[2]

    • Endpoint: At the end of the study (defined by tumor size or other ethical considerations), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Data Presentation

Quantitative data from the above-mentioned experiments will be summarized in clearly structured tables to facilitate easy comparison of different treatment conditions.

Table 1: In Vitro Cytotoxicity of [Selected this compound Compound]

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
Cell Line A[Value][Value]
Cell Line B[Value][Value]
Cell Line C[Value][Value]

Table 2: In Vivo Efficacy of [Selected this compound Compound] in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)
Vehicle Control[Value]N/A
[Compound] Dose 1[Value][Value]
[Compound] Dose 2[Value][Value]

Visualizations

Diagrams illustrating key signaling pathways and experimental workflows will be provided using the DOT language.

(Please specify the compound of interest to generate relevant diagrams)

Example Diagram: Simplified EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR FK788 [Selected this compound Compound] FK788->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified overview of the EGFR signaling pathway and the inhibitory point of a hypothetical EGFR inhibitor.

Example Diagram: Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow A Implant Tumor Cells (Subcutaneous) B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Treatment (Drug or Vehicle) C->D E Measure Tumor Volume and Body Weight D->E E->D Repeat Treatment Cycle F Endpoint: Euthanize Mice and Excise Tumors E->F Endpoint Criteria Met G Data Analysis F->G

Caption: Standard workflow for an in vivo xenograft tumor model experiment.

To proceed, please clarify which "this compound" compound is the subject of your research.

References

Application Notes and Protocols for Western Blot Analysis After FK-778 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of FK-778, an immunosuppressive agent and inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). The protocols and data herein are intended to facilitate the study of key signaling pathways modulated by FK-778.

Introduction

FK-778 is a malononitrilamide and an active metabolite of leflunomide. Its primary mechanism of action is the inhibition of the mitochondrial enzyme DHODH, a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway. This inhibition curtails the proliferation of rapidly dividing cells, such as lymphocytes, making FK-778 a compound of interest in immunology and oncology. Beyond its effects on pyrimidine synthesis, FK-778 has been shown to modulate key cellular signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF) pathways, and to influence the expression of cell cycle regulatory proteins. Western blot analysis is an indispensable technique to elucidate these molecular mechanisms by quantifying changes in protein expression and phosphorylation status.

Key Signaling Pathways Affected by FK-778

FK-778 treatment can impact several signaling cascades that are crucial for cell growth, proliferation, and fibrosis. Western blot analysis can be employed to probe key nodes within these pathways.

  • DHODH Pathway and Cellular Proliferation: As a DHODH inhibitor, FK-778's primary effect is on pyrimidine synthesis. While studies suggest that DHODH inhibitors primarily affect the enzyme's activity rather than its protein expression levels, downstream markers of proliferation are expected to be altered.[1] Key proteins to analyze include:

    • c-Myc: A proto-oncogene that is a critical regulator of cell proliferation.

    • p21: A cyclin-dependent kinase inhibitor that can halt the cell cycle.

  • TGF-β Signaling Pathway: FK-778 has been shown to reduce the expression of TGF-β and its receptors.[1][2] This pathway is central to fibrosis and immune regulation. Key proteins to analyze by Western blot include:

    • Phospho-Smad2/3 (p-Smad2/3): The phosphorylation of Smad2 and Smad3 is a critical step in the canonical TGF-β signaling cascade.

    • Total Smad2/3: To assess for changes in the total amount of these signaling proteins.

  • PDGF Signaling Pathway: FK-778 can also attenuate the expression of PDGF and its receptors.[2] This pathway is vital for cell growth, proliferation, and migration. Key proteins for Western blot analysis include:

    • Phospho-Akt (p-Akt): A key downstream effector of PDGF signaling, involved in cell survival and proliferation.

    • Total Akt: As a loading control for p-Akt.

    • Phospho-ERK1/2 (p-ERK1/2): A member of the MAPK family, also downstream of PDGF, and a key regulator of cell proliferation.

    • Total ERK1/2: As a loading control for p-ERK1/2.

Data Presentation: Quantitative Analysis

The following tables provide a representative summary of expected quantitative data from Western blot experiments following FK-778 treatment. The data is presented as a fold change in protein expression or phosphorylation relative to a vehicle-treated control.

Note: The following data is illustrative and based on the known mechanisms of FK-778 and other DHODH inhibitors. Actual results may vary depending on the cell type, experimental conditions, and concentration of FK-778 used.

Table 1: Effect of FK-778 on Cell Proliferation Markers

Target ProteinFK-778 Concentration (µM)Fold Change vs. Control (Vehicle)
c-Myc10.8 ± 0.1
100.5 ± 0.08
500.2 ± 0.05
p2111.2 ± 0.15
101.8 ± 0.2
502.5 ± 0.3

Table 2: Effect of FK-778 on TGF-β Signaling Pathway

Target ProteinFK-778 Concentration (µM)Fold Change vs. Control (Vehicle)
p-Smad2/310.9 ± 0.1
100.6 ± 0.09
500.3 ± 0.06
Total Smad2/311.0 ± 0.05
101.0 ± 0.07
500.9 ± 0.08

Table 3: Effect of FK-778 on PDGF Signaling Pathway

Target ProteinFK-778 Concentration (µM)Fold Change vs. Control (Vehicle)
p-Akt10.85 ± 0.12
100.55 ± 0.07
500.25 ± 0.04
Total Akt11.0 ± 0.06
101.0 ± 0.05
501.0 ± 0.07
p-ERK1/210.9 ± 0.1
100.6 ± 0.08
500.3 ± 0.05
Total ERK1/211.0 ± 0.04
101.0 ± 0.06
501.0 ± 0.05

Experimental Protocols

A detailed protocol for performing a Western blot analysis to assess changes in protein expression and phosphorylation after FK-778 treatment is provided below.

Cell Culture and FK-778 Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • Drug Preparation: Prepare a stock solution of FK-778 in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment: Treat cells with varying concentrations of FK-778 or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay. This is crucial for ensuring equal loading of protein in the subsequent steps.

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Smad2/3, anti-c-Myc) at the recommended dilution in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

Data Analysis
  • Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalization: To account for any variations in protein loading, normalize the band intensity of the target protein to that of a loading control (e.g., GAPDH, β-actin, or total protein stain). For phosphoproteins, it is recommended to normalize to the total protein level of the same target.

  • Relative Quantification: Express the data as a fold change relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathway Diagrams

FK778_Signaling_Pathways cluster_DHODH DHODH Inhibition & Proliferation cluster_TGFb TGF-β Pathway cluster_PDGF PDGF Pathway FK778 FK-778 DHODH DHODH FK778->DHODH Inhibits Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Proliferation Cell Proliferation Pyrimidine->Proliferation cMyc c-Myc Proliferation->cMyc p21 p21 Proliferation->p21 TGFb_R TGF-β Receptor pSmad23 p-Smad2/3 TGFb_R->pSmad23 Smad4 Smad4 pSmad23->Smad4 Nucleus_TGF Nucleus Smad4->Nucleus_TGF Gene_TGF Gene Transcription (Fibrosis) Nucleus_TGF->Gene_TGF FK778_TGF->TGFb_R Inhibits Expression PDGF_R PDGF Receptor PI3K PI3K PDGF_R->PI3K RAS RAS PDGF_R->RAS Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Prolif_Migr Proliferation/ Migration pAkt->Prolif_Migr RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK pERK->Prolif_Migr FK778_PDGF->PDGF_R Inhibits Expression

Caption: Signaling pathways affected by FK-778 treatment.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_workflow Western Blot Workflow for FK-778 Analysis A 1. Cell Culture & FK-778 Treatment B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Data Analysis (Densitometry & Normalization) I->J

Caption: A generalized workflow for Western blot analysis.

Logical Relationship Diagram

Logical_Relationship FK778 FK-778 Treatment DHODH_Inhibition DHODH Inhibition FK778->DHODH_Inhibition Pyrimidine_Depletion Pyrimidine Depletion DHODH_Inhibition->Pyrimidine_Depletion Reduced_Proliferation Reduced Cell Proliferation Pyrimidine_Depletion->Reduced_Proliferation Altered_Protein_Exp Altered Protein Expression (c-Myc, p21) Reduced_Proliferation->Altered_Protein_Exp Western_Blot Western Blot Analysis Altered_Protein_Exp->Western_Blot Quantifies

Caption: Logical flow of FK-778's effect on proliferation.

References

Application Notes and Protocols for High-Throughput Screening of EGFR/HER2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the high-throughput screening (HTS) of small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). While the user specified "FK-788," this appears to be a non-standard designation. This document will focus on methodologies applicable to potent EGFR/HER2 inhibitors, using Mobocertinib (TAK-788) as a primary example, a clinically relevant irreversible inhibitor of EGFR, particularly against exon 20 insertion mutations. Methodologies described are also broadly applicable to other EGFR/HER2 inhibitors such as AEE-788.

Introduction to EGFR and HER2 Inhibition

The Epidermal Growth Factor Receptor (EGFR) family of receptor tyrosine kinases, which includes HER2 (also known as ErbB2), plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR and HER2 signaling, through overexpression or mutation, is a key driver in the progression of numerous cancers.[1] Consequently, these receptors are critical targets for anticancer drug discovery. High-throughput screening (HTS) is an indispensable tool for identifying novel inhibitors from large chemical libraries.[1]

Mobocertinib (TAK-788) is an oral, irreversible tyrosine kinase inhibitor (TKI) designed to target EGFR exon 20 insertion mutations, a group of mutations for which many other EGFR TKIs have limited efficacy.[2][3]

EGFR/HER2 Signaling Pathway

Ligand binding to EGFR induces receptor dimerization, either as homodimers or as heterodimers with other ErbB family members like HER2. This dimerization stimulates the intrinsic kinase activity of the receptor, leading to autophosphorylation of tyrosine residues in the intracellular domain. These phosphotyrosine sites act as docking stations for various adaptor proteins, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR HER2 HER2 EGFR->HER2 Heterodimerization RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Binds TAK788 Mobocertinib (TAK-788) TAK788->EGFR Inhibits Kinase Activity

Simplified EGFR/HER2 Signaling Pathway and Point of Inhibition.

High-Throughput Screening Workflow

A typical HTS campaign to identify EGFR/HER2 inhibitors involves a tiered approach, starting with a primary screen of a large compound library, followed by secondary assays to confirm activity and determine potency, and concluding with tertiary assays to assess selectivity and mechanism of action.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_tertiary Tertiary Screen & Lead Optimization Primary_Screen Large Compound Library (Single Concentration) Primary_Assay Biochemical or Cell-Based Assay (e.g., ADP-Glo™ or Cell Viability) Primary_Screen->Primary_Assay Primary_Hits Identification of Primary Hits Primary_Assay->Primary_Hits Dose_Response Dose-Response Curves (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Phosphorylation Assay) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Selectivity Selectivity Profiling (Kinase Panel) Confirmed_Hits->Selectivity Mechanism Mechanism of Action Studies (e.g., Dimerization Assay) Selectivity->Mechanism Lead_Compounds Lead Compounds Mechanism->Lead_Compounds

General High-Throughput Screening Workflow for Kinase Inhibitors.

Biochemical Assays for High-Throughput Screening

Biochemical assays utilize purified recombinant kinase domains to directly measure the enzymatic activity and its inhibition by test compounds. These assays are highly amenable to miniaturization and automation.

Protocol 1: ADP-Glo™ Kinase Assay for EGFR/HER2 Activity

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The signal positively correlates with kinase activity.

Materials:

  • Recombinant human EGFR or HER2 kinase domain (e.g., GST-tagged)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

  • Automated liquid handling system or multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare a 10 mM stock solution of test compounds in 100% DMSO.

    • Create a compound source plate with serial dilutions in DMSO.

    • Using an acoustic liquid handler, transfer approximately 50 nL of each compound solution to the 384-well assay plates.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing EGFR or HER2 kinase and Poly(Glu,Tyr) substrate in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X ATP solution in the same buffer. The final ATP concentration should be at the Km value for the specific kinase.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well containing the pre-dispensed compounds and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well (final reaction volume: 5 µL).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to positive (DMSO vehicle) and negative (no enzyme) controls. IC50 values are determined from the dose-response curves.

ParameterValueReference
Assay Format384-well plate
Final Reaction Volume5 µL
SubstratePoly(Glu,Tyr) 4:1
Detection MethodLuminescence (ADP-Glo™)
Z'-factor> 0.5 is considered excellent for HTS

Cell-Based Assays for High-Throughput Screening

Cell-based assays provide a more physiologically relevant context by measuring the effect of compounds on kinase activity within a cellular environment.

Protocol 2: Cell Proliferation Assay using 32D-EGFR Mutant Cells

This assay utilizes an engineered cell line (e.g., 32D) that is dependent on the activity of a specific EGFR mutant for proliferation. Inhibition of the EGFR mutant leads to a decrease in cell viability, which can be measured using various methods.

Cell Line: 32D cell line stably transfected with a constitutively active EGFR mutant (e.g., L858R/T790M).

Materials:

  • 32D-EGFR(L858R/T790M) cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Interleukin-3 (IL-3) for counter-screening

  • Test compounds

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 384-well clear or white-walled assay plates

  • Automated liquid handling system or multichannel pipettes

  • Plate reader (absorbance or fluorescence)

Protocol:

  • Cell Plating:

    • Harvest 32D-EGFR(L858R/T790M) cells and resuspend in growth medium without growth factors.

    • Dispense cells into 384-well plates at an optimized density (e.g., 5,000 cells/well).

  • Compound Addition:

    • Add test compounds at various concentrations to the assay plates. Include positive (e.g., known EGFR inhibitor) and negative (DMSO vehicle) controls.

  • Counter-Screening:

    • For a parallel counter-screen to assess specificity, treat a separate set of plates with the same compounds but supplement the medium with IL-3. This will identify compounds that are generally cytotoxic versus those that specifically inhibit EGFR-dependent proliferation.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement (MTS Assay):

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC50 values from dose-response curves. Hits are typically defined as compounds that show potent inhibition in the EGFR-dependent assay but weak or no activity in the IL-3-dependent counter-screen.

ParameterValueReference
Cell Line32D-EGFR(L858R/T790M)
Assay PrincipleInhibition of cell proliferation
ReadoutMTS (colorimetric)
Z'-factor (for a similar screen)0.62 ± 0.15
Hit Criteria (example)IC50 < 10 µM (EGF-dependent) and Selectivity Index > 2
Protocol 3: HER2 Internalization Assay

This cell-based HTS assay identifies compounds that induce the internalization and subsequent degradation of the HER2 receptor, a key mechanism for downregulating its signaling.

Principle: This assay uses a pH-activatable fluorescent probe conjugated to the HER2 receptor. Upon internalization into acidic endosomes, the probe fluoresces, providing a quantifiable measure of receptor internalization.

Materials:

  • HER2-overexpressing cell line (e.g., SK-BR-3)

  • Cell line engineered to express a tagged HER2 (e.g., SNAP-tag)

  • pH-activatable fluorescent probe (conjugated to the tag)

  • Test compounds

  • High-content imaging system or fluorescence plate reader

Protocol:

  • Cell Plating:

    • Plate HER2-expressing cells in 384-well imaging plates.

  • Labeling:

    • Label the HER2 receptors with the pH-activatable fluorescent probe according to the probe's protocol.

  • Compound Treatment:

    • Treat the cells with test compounds for a defined period (e.g., 24 hours).

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity within the cells. An increase in fluorescence indicates HER2 internalization.

Data Analysis: The fluorescence signal is normalized to cell number (e.g., using a nuclear stain like DAPI). The Z'-factor and signal-to-noise ratio are calculated to assess assay performance. Hits are identified as compounds that significantly increase the fluorescence signal.

ParameterValueReference
Assay PrincipleMeasurement of receptor internalization
ReadoutFluorescence of a pH-activatable probe
Z'-factor0.66
Signal-to-Noise Ratio44.6

Quantitative Data Summary

The following tables summarize the inhibitory activities of AEE-788 and Mobocertinib (TAK-788) against various kinases, providing a basis for understanding their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of AEE-788

KinaseIC50 (nM)
EGFR2
ErbB2 (HER2)6
KDR (VEGFR2)77
Flt-1 (VEGFR1)59

Table 2: In Vitro Inhibitory Profile of Mobocertinib (TAK-788) in a Ba/F3 Cell-Based Assay

EGFR VariantIC50 (nmol/L)
Wild-Type (WT)34.5
Exon 20 Insertion Variants (14 of 15 tested)2.7 - 22.5
C797S Triple Mutant> 10,000

Table 3: Clinical Activity of Mobocertinib (TAK-788) in Previously Treated NSCLC Patients with EGFR Exon 20 Insertions (160 mg daily dose)

Efficacy EndpointValue
Confirmed Overall Response Rate (Investigator Assessed)43% (12/28 patients)
95% Confidence Interval24% - 63%
Median Duration of Response14 months
Median Progression-Free Survival7.3 months

Conclusion

The protocols and data presented here provide a framework for establishing robust high-throughput screening campaigns to identify and characterize novel inhibitors of EGFR and HER2. The choice of assay—biochemical or cell-based—will depend on the specific goals of the screening campaign. Biochemical assays are well-suited for primary screening of large libraries to identify direct inhibitors of kinase activity, while cell-based assays are crucial for confirming activity in a more physiological context and for identifying compounds that act through different mechanisms, such as inducing receptor degradation. The use of clinically relevant inhibitors like Mobocertinib (TAK-788) as controls is essential for validating these HTS assays.

References

Application Notes and Protocols: Mobocertinib (TAK-788) in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mobocertinib (B609201) (formerly TAK-788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations.[1][2][3] These mutations are known drivers in certain cancers, particularly non-small cell lung cancer (NSCLC), and have been historically challenging to treat with conventional EGFR TKIs.[1][2] This document outlines preclinical and clinical data on the use of mobocertinib in combination with other anticancer agents, providing detailed protocols for key experiments and summarizing the available quantitative data. The primary focus is on the combination of mobocertinib with the antibody-drug conjugate ado-trastuzumab emtansine (T-DM1) and platinum-based chemotherapy.

Mechanism of Action: Mobocertinib

Mobocertinib selectively and irreversibly binds to the ATP-binding site of EGFR and HER2 with exon 20 insertion mutations. This covalent binding to the cysteine 797 residue within the kinase domain leads to the inhibition of autophosphorylation and downstream signaling pathways, such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and growth. Its design allows for potent inhibition of these mutant receptors at concentrations lower than those required to inhibit wild-type (WT) EGFR, which is intended to provide a wider therapeutic window.

Signaling Pathway

Mobocertinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_HER2 Mutant EGFR/HER2 (Exon 20 Insertion) RAS RAS EGFR_HER2->RAS Activates PI3K PI3K EGFR_HER2->PI3K Activates Mobocertinib Mobocertinib (TAK-788) Mobocertinib->EGFR_HER2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Mechanism of action of Mobocertinib in inhibiting mutant EGFR/HER2 signaling.

Preclinical Data: Mobocertinib in Combination

Mobocertinib with Ado-trastuzumab Emtansine (T-DM1) in HER2 Exon 20 Insertion-Mutant Lung Cancer

Preclinical studies have demonstrated the potent efficacy of combining mobocertinib with T-DM1 in lung cancer models harboring HER2 exon 20 insertion mutations. This combination has shown to be particularly effective in overcoming acquired resistance to mobocertinib monotherapy.

Key Findings:

  • The combination of mobocertinib and T-DM1 exhibited potent efficacy in HER2 exon 20 YVMA mutant lung cancer cell lines.

  • In patient-derived xenograft models with acquired resistance to mobocertinib, the addition of T-DM1 led to tumor shrinkage at approximately 6 weeks.

  • Mobocertinib treatment was observed to upregulate HER2 expression at both the mRNA and protein levels, providing a rationale for the combination with the HER2-targeting agent T-DM1.

Experimental Protocol: In Vivo Patient-Derived Xenograft (PDX) Model

  • Model System: Female immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Implantation: Subcutaneously implant tumor fragments from a patient with HER2 exon 20 insertion-mutant NSCLC.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • Mobocertinib monotherapy

    • T-DM1 monotherapy

    • Mobocertinib + T-DM1 combination therapy

  • Dosing Regimen:

    • Administer mobocertinib orally, once daily.

    • Administer T-DM1 intravenously, once every 3 weeks.

    • Note: Specific dosages should be determined based on prior dose-ranging studies.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and overall health.

  • Endpoint: Continue treatment until a prespecified endpoint is reached (e.g., tumor volume >2000 mm³, significant body weight loss, or a defined study duration).

  • Data Analysis: Compare tumor growth inhibition and survival rates between the treatment groups.

PDX_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis PDX_Implant Implant HER2 Exon 20 Mutant PDX Tumor Fragments Tumor_Growth Monitor Tumor Growth PDX_Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Mobocertinib Mobocertinib Monotherapy TDM1 T-DM1 Monotherapy Combination Mobocertinib + T-DM1 Measure_Tumor Measure Tumor Volume & Body Weight Vehicle->Measure_Tumor Mobocertinib->Measure_Tumor TDM1->Measure_Tumor Combination->Measure_Tumor Endpoint Continue to Endpoint Measure_Tumor->Endpoint Analysis Analyze Tumor Growth Inhibition & Survival Endpoint->Analysis

Caption: Workflow for a preclinical patient-derived xenograft (PDX) study.

Clinical Data: Mobocertinib in Combination

Mobocertinib with Ado-trastuzumab Emtansine (T-DM1) in HER2-Mutant Solid Tumors

A Phase Ia/Ib clinical trial (WJOG16022M) evaluated the safety and efficacy of mobocertinib in combination with T-DM1 in patients with HER2-mutant solid tumors.

Study Design:

  • Phase Ia (Dose-Finding): To determine the maximum tolerated dose (MTD) and recommended dose (RD) of the combination.

  • Phase Ib (Dose-Expansion): To further evaluate the safety and preliminary efficacy of the combination at the RD in patients with HER2 mutations.

  • Dosing: Mobocertinib was administered orally at doses of 80, 120, or 160 mg once daily, with T-DM1 administered intravenously at 3.6 mg/kg every 3 weeks.

Key Clinical Findings:

Patient CohortNObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS) (95% CI)
All HER2-Mutant Tumors (All Cohorts) 2742.3%76.9%4.3 months (2.7, 6.7)
HER2-Mutant NSCLC (including T-DXd resistant) 1353.8%84.6%6.1 months (2.9, 6.3)
Phase Ib Cohort 2228.6%71.4%3.2 months (1.6, 6.1)
Data from the WJOG16022M Phase Ia/Ib trial.

The recommended dose was determined to be mobocertinib 80 mg daily plus T-DM1 3.6 mg/kg every 3 weeks. Common grade ≥ 3 adverse events included thrombocytopenia (50.0%), diarrhea (13.6%), and anorexia (13.6%).

Mobocertinib vs. Platinum-Based Chemotherapy in First-Line NSCLC

The Phase III EXCLAIM-2 trial compared first-line mobocertinib monotherapy to platinum-based chemotherapy (pemetrexed plus cisplatin (B142131) or carboplatin) in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations. While not a combination therapy trial for mobocertinib, it provides a direct comparison of its efficacy against a standard-of-care combination regimen.

Key Clinical Findings from EXCLAIM-2:

EndpointMobocertinib (n=179)Platinum-Based Chemotherapy (n=175)
Median Progression-Free Survival (mPFS) 9.6 months9.6 months
Confirmed Objective Response Rate (ORR) 32%30%
Median Duration of Response (mDoR) 12.0 months8.4 months
Median Overall Survival (mOS) Not Estimable30.0 months
Data from the interim analysis of the EXCLAIM-2 trial.

The study did not meet its primary endpoint of superior progression-free survival for mobocertinib compared to chemotherapy.

Conclusion

The combination of mobocertinib with T-DM1 shows significant promise in preclinical models of HER2 exon 20 insertion-mutant lung cancer, particularly in overcoming acquired resistance. Early clinical data from the WJOG16022M trial support the feasibility and potential efficacy of this combination in patients with HER2-mutant solid tumors. While mobocertinib monotherapy did not demonstrate superiority over platinum-based chemotherapy in the first-line setting for EGFR exon 20 insertion-positive NSCLC, the data from the EXCLAIM-2 trial provide a valuable benchmark for future combination studies. Further research is warranted to explore the full potential of mobocertinib-based combination therapies in molecularly defined patient populations.

Disclaimer: This document is intended for informational purposes for a research audience and is not a substitute for professional medical advice. The protocols described are generalized and should be adapted and optimized for specific experimental conditions.

References

Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with FK-788 and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with small molecule inhibitors, with a focus on compounds structurally or functionally related to agents identified under the designation "FK-788" in preclinical and clinical studies. It has been noted that "this compound" may refer to several different investigational drugs, including TAK-788 (Mobocertinib), an EGFR/HER2 inhibitor, AEE-788, a multi-targeted kinase inhibitor of the ErbB and VEGF receptor families, or FK778, an immunosuppressive and antiproliferative agent.[1][2][3][4][5] This protocol is designed to be a comprehensive guide for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of such inhibitors in tissue samples.

The primary application of IHC in this context is to visualize and quantify the in-situ expression and phosphorylation status of target proteins and downstream signaling mediators, as well as to evaluate cellular responses such as proliferation and apoptosis. This information is critical for confirming the mechanism of action, assessing drug efficacy, and identifying biomarkers of response or resistance.

Overview of Potential this compound Targets and Signaling Pathways

Given the potential ambiguity of "this compound", this protocol addresses methodologies applicable to the analysis of tissues treated with inhibitors of common oncogenic signaling pathways.

  • EGFR/HER2 Pathway (Relevant for TAK-788, AEE-788): Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, including the RAS/MAPK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and differentiation. TAK-788 (Mobocertinib) is an oral inhibitor specifically targeting EGFR and HER2, with a focus on EGFR exon 20 insertion mutations in non-small cell lung cancer (NSCLC). AEE-788 is a multi-targeted kinase inhibitor with activity against EGFR, ErbB2 (HER2), and VEGFR.

  • Antiproliferative Effects (Relevant for FK778): FK778 is a malononitrilamide with immunosuppressive and broad antiproliferative activities. Its mechanism involves cell cycle arrest, making it relevant to study markers of proliferation and cell cycle progression.

The following diagram illustrates a simplified EGFR/HER2 signaling pathway, which is a common target for cancer therapeutics.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS p PI3K PI3K EGFR->PI3K p HER2 HER2 HER2->PI3K p TAK788 TAK-788 TAK788->EGFR TAK788->HER2 AEE788 AEE-788 AEE788->EGFR AEE788->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR/HER2 Signaling Pathway and points of inhibition.

Recommended Antibodies for IHC Analysis

The choice of antibodies is critical and should be tailored to the specific drug and its intended target. The following table provides a list of recommended primary antibodies for assessing the activity of inhibitors targeting the EGFR/HER2 pathway and for evaluating general antiproliferative effects.

Target ProteinCellular LocationRationale for UseRecommended Clone (Example)
Pathway-Specific Markers
Phospho-EGFR (Tyr1068)Membrane, CytoplasmTo assess the direct inhibition of EGFR activation.D7A5
Total EGFRMembrane, CytoplasmTo assess total receptor expression levels.D38B1
Phospho-HER2 (Tyr1221/1222)Membrane, CytoplasmTo assess the direct inhibition of HER2 activation.6B12
Total HER2Membrane, CytoplasmTo assess total receptor expression levels.29D8
Phospho-Akt (Ser473)Cytoplasm, NucleusTo measure downstream PI3K/AKT pathway activity.D9E
Phospho-S6 Ribosomal Protein (Ser235/236)CytoplasmTo measure downstream mTOR pathway activity.D57.2.2E
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Cytoplasm, NucleusTo measure downstream RAS/MAPK pathway activity.D13.14.4E
Cellular Response Markers
Ki-67NucleusTo assess cell proliferation.MIB-1
Cleaved Caspase-3Cytoplasm, NucleusTo detect apoptosis.5A1E
p27 Kip1NucleusTo assess cell cycle arrest at G1.D69C12

Experimental Protocols

Tissue Preparation and Fixation

Proper tissue handling and fixation are paramount for preserving antigenicity.

  • Tissue Excision: Excise tissues of interest from control and this compound treated animals. Aim for tissue sections no thicker than 5 mm to ensure rapid and uniform fixation.

  • Fixation: Immediately immerse the tissue in a volume of 10% neutral buffered formalin (NBF) that is 15-20 times the volume of the tissue.

  • Fixation Duration: Fix for 18-24 hours at room temperature. Over- or under-fixation can negatively impact staining quality.

  • Processing: Following fixation, dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

Immunohistochemistry Staining Protocol

The following workflow diagram outlines the key steps in the IHC process.

IHC_Workflow Start Paraffin-Embedded Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting End Microscopy & Analysis DehydrationMounting->End

General Immunohistochemistry (IHC) Workflow.
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes, 3 minutes each.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • For most phospho-antibodies and cell cycle markers, heat-induced epitope retrieval (HIER) is recommended.

    • Immerse slides in a staining dish filled with Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

    • Heat the buffer with the slides to 95-100°C in a water bath or steamer and maintain for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in Tris-buffered saline with Tween 20 (TBST).

  • Peroxidase and Protein Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with TBST.

    • Incubate with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in antibody diluent to the predetermined optimal concentration.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with TBST: 3 changes, 5 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

    • Rinse slides with TBST: 3 changes, 5 minutes each.

    • Prepare 3,3'-Diaminobenzidine (DAB) chromogen solution according to the manufacturer's instructions.

    • Incubate slides with DAB solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Immediately rinse with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with Hematoxylin (B73222) for 30-60 seconds.

    • "Blue" the hematoxylin by rinsing in running tap water.

    • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene and coverslip using a permanent mounting medium.

Data Analysis and Interpretation

Stained slides should be evaluated by a qualified pathologist or scientist. The analysis can be qualitative, semi-quantitative (e.g., H-score), or quantitative using digital image analysis software.

Quantitative Data Summary (Hypothetical Example)

The following table illustrates how quantitative data from an IHC experiment could be presented. This example assumes a study where tumor-bearing mice were treated with a vehicle or an this compound analog (e.g., an EGFR inhibitor).

Treatment Groupp-EGFR (H-Score)Ki-67 (% Positive Nuclei)Cleaved Caspase-3 (% Positive Cells)
Vehicle Control (n=10) 250 ± 2565 ± 82 ± 1
This compound Analog (50 mg/kg) (n=10) 50 ± 1515 ± 515 ± 4
P-value <0.001<0.001<0.01
Data are presented as mean ± standard deviation.

An effective treatment would be expected to show a significant decrease in the phosphorylation of the target protein (e.g., p-EGFR) and the proliferation marker (Ki-67), coupled with a significant increase in the apoptosis marker (Cleaved Caspase-3).

Conclusion

This document provides a comprehensive framework for conducting immunohistochemistry on tissues treated with this compound or related kinase inhibitors. Successful IHC requires careful planning, validated reagents, and standardized protocols. By assessing the in-situ expression and activation of key proteins, researchers can gain valuable insights into the pharmacodynamic effects of these therapeutic agents, ultimately aiding in the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FK-788 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FK-788. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a PGI(2) and IP agonist with potent anti-aggregation effects. It has a high binding affinity for the human recombinant IP receptor. Key identifiers for this compound are:

  • CAS Number: 227951-89-5

  • Molecular Formula: C₂₆H₂₅NO₆

  • Molecular Weight: 447.48 g/mol

Q2: I am having trouble dissolving this compound. What is its expected solubility?

Direct quantitative solubility data for this compound in common laboratory solvents is not widely published. However, it is known to have low aqueous solubility. One supplier notes that its solubility is less than 1 mg/mL in aqueous solutions, categorizing it as slightly soluble to insoluble. Anecdotal evidence from supplier datasheets suggests that it is soluble in dimethyl sulfoxide (B87167) (DMSO).

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds intended for biological assays.

Q4: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.

  • Use a Co-solvent: In some instances, a mixture of solvents can improve solubility. However, the compatibility of any co-solvent with your specific assay must be verified.

  • Gentle Warming: Briefly warming the aqueous medium (e.g., to 37°C) before adding the DMSO stock can sometimes aid in keeping the compound in solution.

  • Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in aqueous buffer. This compound has very low aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO first.
Precipitation occurs immediately upon dilution of DMSO stock into aqueous media. The compound is "crashing out" due to poor aqueous solubility.Decrease the final concentration of the compound. Add the DMSO stock to the aqueous media slowly while vortexing. Consider gentle warming of the aqueous media.
The solution appears cloudy or hazy after dilution. Formation of fine precipitate or aggregates.Visually inspect the solution. If cloudiness persists, consider centrifugation or filtration to remove undissolved particles before adding to cells, though this will reduce the effective concentration.
Inconsistent results between experiments. Variability in the preparation of the compound solution.Standardize the protocol for preparing and diluting this compound. Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (447.48 g/mol ), calculate the volume of DMSO required for a 10 mM stock solution.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • For 1 mg of this compound: Volume = (0.001 g / 447.48 g/mol ) / 0.010 mol/L = 0.000223 L = 223 µL.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the vial for 1-2 minutes to ensure complete dissolution. If necessary, sonicate for 5-10 minutes in a water bath.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Supplier data suggests stability for up to 6 months at -80°C in DMSO.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays

  • Pre-warm Medium: Warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve your final desired concentration in the total assay volume.

  • Vortexing and Addition: While vigorously vortexing the pre-warmed medium, add the calculated volume of the this compound DMSO stock drop-by-drop.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in the assay medium is below the tolerance level for your cell line (typically ≤ 0.5%).

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.

Visual Guides

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store prewarm Pre-warm Aqueous Medium store->prewarm Use Aliquot dilute Dilute DMSO Stock into Medium prewarm->dilute vortex Vortex During Dilution dilute->vortex use Use Immediately in Assay vortex->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation Issues cluster_solutions Potential Solutions start Precipitation Observed? yes Yes start->yes no No - Solution is Clear start->no lower_conc Lower Final Concentration yes->lower_conc slow_addition Slow, Dropwise Addition yes->slow_addition increase_mixing Increase Vortexing Speed yes->increase_mixing gentle_warm Gentle Warming of Medium yes->gentle_warm

Caption: Logic for addressing this compound precipitation.

How to prevent FK-788 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of FK-788 to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a potent prostacyclin (PGI2) and IP receptor agonist.[1] In research, it is primarily used for its strong anti-platelet aggregation effects. Its high binding affinity for the human recombinant IP receptor makes it a valuable tool for studying signaling pathways related to inflammation, vasoconstriction, and platelet function.

Q2: What are the main causes of this compound degradation?

Like other prostacyclin analogs, this compound is susceptible to degradation under certain conditions. The primary factors leading to its degradation are:

  • pH: this compound is unstable in neutral or acidic aqueous solutions.

  • Temperature: Elevated temperatures can accelerate the degradation process.

  • Improper Storage: Long-term storage at inappropriate temperatures or in unsuitable solvents can lead to a loss of compound activity.

Q3: How should I store this compound powder?

For long-term storage, this compound powder should be kept at -20°C.[1] Under these conditions, the compound is reported to be stable for up to two years.[1]

Q4: How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO. A chemical supplier suggests that this compound in DMSO can be stored at 4°C for up to two weeks.[1] For longer-term storage of stock solutions, it is advisable to aliquot the solution into smaller volumes and store them at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide: Preventing this compound Degradation

This guide provides solutions to common issues encountered during the handling and use of this compound.

Problem Possible Cause Solution
Loss of compound activity in aqueous solutions. Degradation due to acidic or neutral pH. Prostacyclin analogs are known to be unstable in aqueous solutions at physiological pH.Prepare aqueous working solutions immediately before use. If temporary storage is necessary, use a basic buffer with a pH greater than 8.0. For some prostacyclins, buffers with a pH >10.2 are recommended for aqueous stock solutions.
Inconsistent experimental results. Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always store stock solutions at the recommended temperature (-80°C for long-term).
Precipitation of this compound in aqueous buffer. The solvent used to dissolve this compound (e.g., DMSO) may not be fully miscible with the aqueous buffer at the desired final concentration.Ensure that the final concentration of the organic solvent in your aqueous working solution is low enough to maintain solubility. It may be necessary to perform serial dilutions.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microfuge tube or on weighing paper.

  • Add the calculated volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage. For short-term storage (up to two weeks), 4°C can be used.[1]

Preparation of Aqueous Working Solutions

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Appropriate experimental buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature. The buffer should ideally be slightly basic (pH > 7.4) for better stability.

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the experimental buffer to achieve the desired final concentration.

  • Gently mix the solution after each dilution step.

  • Use the final aqueous working solution immediately to minimize degradation.

Stability Data Summary

Condition Solvent/Form Recommended Storage General Stability
Long-termPowder-20°CUp to 2 years[1]
Short-termIn DMSO4°CUp to 2 weeks[1]
Long-termIn DMSO-80°CRecommended for > 2 weeks
Working SolutionAqueous Buffer (pH < 7)Not RecommendedHighly Unstable
Working SolutionAqueous Buffer (pH > 7.4)Use ImmediatelyLimited Stability

Visual Guides

Logical Workflow for Preventing this compound Degradation

FK788_Workflow Workflow for Preventing this compound Degradation cluster_storage Storage cluster_prep Preparation cluster_exp Experiment storage_powder This compound Powder (-20°C) prep_stock Prepare Stock in Anhydrous DMSO storage_powder->prep_stock Equilibrate to RT storage_dmso Stock Solution in DMSO (-80°C Aliquots) prep_working Prepare Aqueous Working Solution Immediately Before Use storage_dmso->prep_working Thaw Single Aliquot prep_stock->storage_dmso Aliquot & Store run_exp Perform Experiment prep_working->run_exp Use Immediately IP_Receptor_Signaling Simplified IP Receptor Signaling Pathway FK788 This compound (IP Agonist) IP_Receptor IP Receptor FK788->IP_Receptor G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_Response leads to

References

Off-target effects of FK-788 and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for the off-target effects of FK-778. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of FK-778?

A1: The primary, or "on-target," mechanism of action of FK-778 is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2][3][4] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5] By inhibiting DHODH, FK-778 depletes the cellular pool of pyrimidines, leading to an antiproliferative effect on rapidly dividing cells, such as activated T and B lymphocytes. This is the basis of its immunosuppressive properties.

Q2: What are the known off-target effects of FK-778?

A2: FK-778, an analog of the active metabolite of leflunomide (B1674699) (A77 1726/teriflunomide), has several documented off-target effects that are independent of DHODH inhibition. These effects are not reversible by the addition of uridine (B1682114) and include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): FK-778 can inhibit the activity of various RTKs, including those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and vascular endothelial growth factor (VEGF).

  • Modulation of Adhesion Molecules: It can reduce the upregulation of endothelial adhesion molecules such as ICAM-1 and VCAM-1.

  • Impact on Cell Signaling: FK-778 has been shown to inhibit protein tyrosine phosphorylation and the activation of NF-κB.

  • Effects on Dendritic and Smooth Muscle Cells: The compound can interfere with dendritic cell function and inhibit the migration of smooth muscle cells.

  • Mitochondrial Effects: Beyond DHODH, FK-778 may also affect other aspects of mitochondrial function, such as ATP synthase (complex V).

Q3: How can I differentiate between on-target and off-target effects in my experiment?

A3: The most direct method to distinguish between on-target (DHODH inhibition-mediated) and off-target effects of FK-778 is to perform a uridine rescue experiment . The antiproliferative and cytotoxic effects caused by the on-target inhibition of DHODH can be reversed by supplementing the cell culture medium with exogenous uridine. If the observed effect of FK-778 is not reversed by the addition of uridine, it is likely an off-target effect.

Troubleshooting Guide

Issue 1: I am observing a phenotype that is not consistent with pyrimidine depletion.

  • Question: My experimental results with FK-778 (e.g., changes in cell migration, protein phosphorylation) do not seem to be related to the cell cycle arrest typically associated with pyrimidine synthesis inhibition. Could this be an off-target effect?

  • Answer: Yes, it is highly likely that you are observing an off-target effect. FK-778 is known to have effects independent of DHODH inhibition, such as the inhibition of receptor tyrosine kinases and modulation of cell adhesion molecules. To confirm this, a uridine rescue experiment is recommended. If the phenotype persists in the presence of supplemental uridine, it is not mediated by the on-target activity of FK-778.

Issue 2: My results with FK-778 are inconsistent across different cell lines.

  • Question: Why am I seeing variable responses to FK-778 when I use different cell lines in my assays?

  • Answer: The expression levels of the on-target protein (DHODH) and potential off-target proteins can vary significantly between different cell lines. Some cell lines may be more reliant on the de novo pyrimidine synthesis pathway, making them more sensitive to DHODH inhibition. Conversely, some cell lines may express higher levels of off-target kinases, leading to more pronounced off-target effects. It is crucial to characterize the relevant protein expression levels in your cell lines of interest.

Issue 3: I am concerned about the potential for off-target effects to confound my data interpretation.

  • Question: What proactive steps can I take in my experimental design to minimize the impact of off-target effects?

  • Answer: To enhance the specificity of your experiments and reduce the likelihood of off-target effects, consider the following strategies:

    • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of FK-778 that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.

    • Employ Control Compounds: Include a structurally similar but biologically inactive analog of FK-778 as a negative control. This will help you determine if the observed effects are due to the chemical scaffold of the molecule itself.

    • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out DHODH. If the phenotype observed with FK-778 is recapitulated in the DHODH knockdown/knockout cells, it provides strong evidence for an on-target effect.

Quantitative Data Summary

Table 1: On-Target vs. Off-Target Effects of FK-778

EffectOn-Target/Off-TargetReversible by Uridine?Key Protein(s) InvolvedReference(s)
Inhibition of T and B cell proliferationOn-TargetYesDihydroorotate Dehydrogenase (DHODH)
Inhibition of smooth muscle cell proliferationOn-TargetYesDihydroorotate Dehydrogenase (DHODH)
Inhibition of smooth muscle cell migrationOff-TargetNoNot fully elucidated; likely RTKs
Reduction of ICAM-1/VCAM-1 expressionOff-TargetNoNot fully elucidated
Inhibition of PDGF, EGF, VEGF RTKsOff-TargetNoPDGFR, EGFR, VEGFR
Inhibition of protein tyrosine phosphorylationOff-TargetNoVarious tyrosine kinases
Interference with Dendritic Cell functionOff-TargetNoNot fully elucidated; involves NF-κB

Experimental Protocols

Protocol 1: Uridine Rescue Assay

Objective: To determine if the observed effect of FK-778 is due to its on-target inhibition of DHODH.

Methodology:

  • Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of FK-778 (e.g., 10 mM in DMSO). Serially dilute the compound to a range of concentrations to be tested. Prepare a stock solution of uridine (e.g., 100 mM in water or PBS).

  • Treatment:

    • Control Group: Treat cells with vehicle control (e.g., DMSO) only.

    • FK-778 Group: Treat cells with the desired concentrations of FK-778.

    • Uridine Control Group: Treat cells with uridine at a final concentration of 100-200 µM.

    • Rescue Group: Co-treat cells with the desired concentrations of FK-778 and a final concentration of 100-200 µM uridine.

  • Incubation: Incubate the cells for a period appropriate to your assay (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Measure the desired experimental endpoint (e.g., cell viability using MTT or CellTiter-Glo, protein expression via Western blot, gene expression via qPCR).

  • Data Analysis: Compare the results from the FK-778 group to the Rescue group. If the effect of FK-778 is significantly diminished or completely reversed in the Rescue group, the effect is considered to be on-target.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways De_Novo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH DHODH De_Novo_Pyrimidine_Synthesis->DHODH rate-limiting step Proliferating_Cells Proliferating T/B Cells DHODH->Proliferating_Cells provides pyrimidines for Cell_Cycle_Arrest Cell Cycle Arrest DHODH->Cell_Cycle_Arrest inhibition leads to Immunosuppression Immunosuppression Cell_Cycle_Arrest->Immunosuppression results in RTKs Receptor Tyrosine Kinases (PDGFR, EGFR, etc.) Cell_Signaling Cell Signaling Cascades (e.g., MAPK, PI3K) RTKs->Cell_Signaling Cell_Migration_Adhesion Cell Migration & Adhesion Cell_Signaling->Cell_Migration_Adhesion FK778 FK-778 FK778->DHODH inhibits FK778->RTKs inhibits Uridine Uridine Uridine->De_Novo_Pyrimidine_Synthesis bypasses inhibition

Caption: On-target and off-target pathways of FK-778.

Start Start Experiment Observe_Phenotype Observe Phenotype with FK-778 Start->Observe_Phenotype Perform_Uridine_Rescue Perform Uridine Rescue Assay Observe_Phenotype->Perform_Uridine_Rescue Reversed Phenotype Reversed? Perform_Uridine_Rescue->Reversed On_Target Conclusion: On-Target Effect (DHODH-mediated) Reversed->On_Target Yes Off_Target Conclusion: Off-Target Effect (DHODH-independent) Reversed->Off_Target No Validate Further Validation: - Genetic Knockdown (DHODH) - Inactive Analog Control On_Target->Validate Off_Target->Validate

Caption: Experimental workflow to identify FK-778 off-target effects.

References

Technical Support Center: FK-788 Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "FK-788" did not yield a specific compound. However, the nomenclature strongly suggests a potential typographical error for either ARX788 (an antibody-drug conjugate targeting HER2) or TAK-788 (Mobocertinib) (a small molecule inhibitor of EGFR exon 20 insertion mutations). This support center provides comprehensive guidance for both compounds. Please select the relevant section for your research.

Section 1: ARX788 (Anti-HER2 Antibody-Drug Conjugate)

ARX788 is a next-generation, site-specific antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells. It consists of a humanized anti-HER2 monoclonal antibody, a potent tubulin inhibitor payload (AS269), and a non-cleavable linker. The site-specific conjugation technology ensures a homogenous drug-to-antibody ratio (DAR) of approximately 2, which contributes to its stability and favorable safety profile.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent IC50 values in our in vitro cytotoxicity assays with ARX788. What are the potential causes?

A1: Variability in IC50 values for ADCs like ARX788 can stem from several factors. Here's a troubleshooting guide:

  • Cell Line Integrity:

    • HER2 Expression Levels: Confirm and monitor the HER2 expression levels in your cell lines using flow cytometry or western blotting. Variations in HER2 expression will directly impact ARX788 potency.

    • Cell Line Authenticity and Passage Number: Use authenticated, low-passage number cell lines. Genetic drift in higher passage numbers can alter HER2 expression and drug sensitivity.

  • Assay Conditions:

    • Cell Seeding Density: Ensure consistent cell seeding density across experiments. Overly confluent or sparse cultures can lead to variable results.

    • Incubation Time: The cytotoxic effect of the AS269 payload, a tubulin inhibitor, is dependent on cell division. An incubation period of 72-96 hours is generally recommended to allow for sufficient cell cycling.

  • ARX788 Reagent Handling:

    • Storage and Freeze-Thaw Cycles: Aliquot ARX788 upon receipt and avoid repeated freeze-thaw cycles, which can lead to aggregation and reduced activity. Store as recommended by the manufacturer.

    • Aggregation: Visually inspect the ARX788 solution for precipitation. Aggregated ADC may exhibit altered potency.

Q2: We are not observing the expected level of apoptosis after ARX788 treatment in our HER2-positive cell line. What should we investigate?

A2: A lack of expected apoptosis could be due to several reasons:

  • Inefficient Internalization: While the antibody component of ARX788 binds to HER2, efficient internalization is required to release the cytotoxic payload.

    • Troubleshooting: Confirm internalization using a fluorescently labeled version of the antibody or by assessing the downstream effects of the payload.

  • Drug Resistance Mechanisms: The cells may have intrinsic or acquired resistance to the AS269 payload.

    • Troubleshooting: Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) or alterations in tubulin dynamics.

  • Assay Timing: The peak of apoptosis may occur at a different time point than you are measuring.

    • Troubleshooting: Perform a time-course experiment to identify the optimal time point for apoptosis detection.

Quantitative Data Summary
Model SystemCompoundKey FindingsReference
HER2-positive breast cancer cell linesARX788Showed a pronounced growth inhibitory effect on all five HER2-positive cell lines tested.[4]
T-DM1-resistant gastric cancer cell linesARX788Was effective in two gastric cancer cell lines with acquired resistance to T-DM1.[4]
JIMT-1 and RN-87 xenograft tumorsARX788All tumors responded to ARX788, with many disappearing during treatment.
HER2-low cell linesARX788Demonstrated superior activity compared to T-DM1.
Phase 1 Clinical Trial (HER2+ metastatic breast cancer)ARX788Objective Response Rate (ORR) of 65.5% and a Disease Control Rate (DCR) of 100% at the 1.5 mg/kg dose.
Experimental Protocols

In Vitro Cell Viability Assay:

  • Cell Seeding: Seed HER2-positive cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of ARX788 in the appropriate cell culture medium.

  • Treatment: Replace the culture medium with the ARX788-containing medium and incubate for 72-96 hours.

  • Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure cell proliferation.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Model:

  • Cell Implantation: Subcutaneously implant HER2-positive tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Administer ARX788 intravenously at the desired dose and schedule (e.g., 3 mg/kg, once).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

Visualizations

ARX788_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ARX788 ARX788 (ADC) HER2 HER2 Receptor ARX788->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload AS269 Payload (Tubulin Inhibitor) Lysosome->Payload Payload Release Tubulin Microtubule Disruption Payload->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis

Caption: Mechanism of action of ARX788.

Section 2: TAK-788 (Mobocertinib)

TAK-788, also known as Mobocertinib, is an oral, irreversible, small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) exon 20 insertion mutations. It has shown efficacy in non-small cell lung cancer (NSCLC) harboring these mutations, which are often resistant to other EGFR TKIs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are having trouble dissolving TAK-788 (Mobocertinib) for our in vitro experiments. What is the recommended procedure?

A1: TAK-788 has specific solubility characteristics. For in vitro use, it is recommended to dissolve it in DMSO.

  • Preparation: Prepare a stock solution in 100% DMSO. For the succinate (B1194679) salt, ultrasonic assistance may be needed for complete dissolution. It is important to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: Our in vitro assays with TAK-788 are showing variable results in cell lines with known EGFR exon 20 insertion mutations. What could be the cause?

A2: Several factors can contribute to variability in the efficacy of TAK-788:

  • Heterogeneity of EGFR Exon 20 Insertions: There are many different types of EGFR exon 20 insertions, and their sensitivity to TKIs can vary.

    • Troubleshooting: Confirm the specific EGFR exon 20 insertion mutation in your cell line. Compare your results with published data for that specific mutation.

  • Off-Target Effects: At higher concentrations, TAK-788 can inhibit other kinases, which may lead to confounding results. The kinase selectivity profile shows that at 1 µM, it can inhibit 28 out of 490 kinases by more than 50%, including all 14 members of the EGFR family.

    • Troubleshooting: Use the lowest effective concentration of TAK-788 to minimize off-target effects. Consider using a more selective inhibitor as a control if available.

  • Acquired Resistance: Prolonged exposure to TAK-788 can lead to acquired resistance. A known mechanism is the acquisition of the EGFR C797S mutation, which can lead to a greater than 200-fold increase in resistance.

    • Troubleshooting: If working with long-term cultures, periodically re-evaluate the sensitivity of your cells to TAK-788 and consider sequencing the EGFR gene to check for resistance mutations.

Quantitative Data Summary
Model SystemCompoundKey FindingsReference
EGFR exon 20 insertion-driven cell linesTAK-788More potent inhibition of viability compared to approved EGFR TKIs.
Human NSCLC H1975 LT tumor model (mice)TAK-788 succinateDose-dependent tumor growth inhibition, with 30 mg/kg inducing 76% tumor regression.
Phase 1/2 Clinical Trial (NSCLC with EGFRex20ins)TAK-788Objective Response Rate (ORR) of 28%, median duration of response of 17.5 months, and median progression-free survival of 7.3 months.
Experimental Protocols

Preparation of TAK-788 for In Vivo Studies:

  • Formulation 1 (Suspension): Suspend TAK-788 in 0.5% CMC/saline water. Ultrasonic treatment may be required to achieve a uniform suspension.

  • Formulation 2 (Clear Solution): Dissolve TAK-788 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Formulation 3 (Corn Oil): Dissolve TAK-788 in 10% DMSO and 90% corn oil for a clear solution.

Western Blotting for EGFR Phosphorylation:

  • Cell Treatment: Treat cells with varying concentrations of TAK-788 for a predetermined time.

  • Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR, followed by appropriate secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

Visualizations

TAK788_Signaling_Pathway cluster_receptor Cell Surface cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR (Exon 20 Insertion) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS TAK788 TAK-788 (Mobocertinib) TAK788->EGFR Inhibits (Irreversible) AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: TAK-788 (Mobocertinib) signaling pathway.

References

Technical Support Center: Addressing Resistance to EGFR/HER2 Inhibitors in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to EGFR/HER2 inhibitors, with a focus on mobocertinib (B609201) (TAK-788). The information provided is also broadly applicable to other tyrosine kinase inhibitors (TKIs) targeting the EGFR/HER2 pathways, such as AEE788.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to mobocertinib (TAK-788), has started to show reduced sensitivity or has become completely resistant. What are the common reasons for this?

A1: Acquired resistance to mobocertinib in cell lines is a common observation and can be attributed to several mechanisms. The most frequently observed causes include:

  • On-target secondary mutations: The most common mechanism is the acquisition of new mutations within the EGFR gene itself, which can interfere with the binding of the drug to its target. For irreversible inhibitors like mobocertinib that bind to the C797 residue, the C797S mutation is a key resistance mechanism.[1][2][3] Another well-documented resistance mutation is the T790M "gatekeeper" mutation , which can also emerge in response to treatment.[1][4]

  • EGFR gene amplification: An increase in the copy number of the EGFR gene can lead to overexpression of the EGFR protein. This overexpression can overwhelm the inhibitory capacity of the drug, leading to restored downstream signaling and cell proliferation.

  • Bypass pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the EGFR blockade. Common bypass mechanisms include:

    • MET amplification: Increased signaling through the MET receptor tyrosine kinase can reactivate downstream pathways like PI3K/AKT and MAPK/ERK, even when EGFR is inhibited.

    • HER2 amplification or mutations: Similar to MET, alterations in the HER2 (ERBB2) receptor can provide an alternative route for cell survival and proliferation signals.

    • Activation of other signaling pathways: Mutations or upregulation of components in pathways like KRAS-MAPK can also contribute to resistance.

  • Phenotypic transformation: In some cases, cancer cells can undergo a change in their fundamental characteristics, such as transforming to a different cell type (e.g., small-cell lung cancer histology) that is less dependent on EGFR signaling.

Q2: How can I confirm if my cell line has developed resistance to mobocertinib?

A2: To confirm resistance, you should perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the acquisition of resistance.

  • Experimental Approach: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

  • Data Interpretation: Compare the IC50 values of your suspected resistant cell line with the parental line. A rightward shift in the dose-response curve and a higher IC50 value confirm resistance.

Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?

A3: A step-by-step approach can help elucidate the resistance mechanism:

  • Confirm Resistance: Perform a cell viability assay (e.g., MTT) to quantify the level of resistance (see Q2).

  • Analyze EGFR Signaling: Use Western blotting to check the phosphorylation status of EGFR and key downstream signaling proteins (e.g., AKT, ERK). Persistent phosphorylation of these proteins in the presence of the inhibitor suggests a resistance mechanism is active.

  • Sequence the EGFR Gene: Analyze the kinase domain of the EGFR gene (exons 18-21) for secondary mutations, particularly T790M and C797S.

  • Assess Gene Amplification: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for amplification of EGFR and key bypass pathway genes like MET and HER2.

Troubleshooting Guides

Problem 1: Decreased efficacy of mobocertinib in our cell culture experiments.
  • Possible Cause 1: Development of Resistance.

    • Troubleshooting Steps:

      • Perform a cell viability assay (e.g., MTT) to determine the IC50 of your current cell line and compare it to the original, sensitive parental line.

      • If the IC50 has significantly increased, proceed to investigate the resistance mechanism (see FAQs).

  • Possible Cause 2: Drug Instability or Inactivity.

    • Troubleshooting Steps:

      • Ensure the drug is being stored correctly according to the manufacturer's instructions.

      • Prepare fresh drug stocks.

      • Test the fresh drug stock on a known sensitive cell line to confirm its activity.

Problem 2: Western blot shows persistent phosphorylation of AKT and ERK despite treatment with mobocertinib.
  • Possible Cause 1: On-target Resistance (Secondary EGFR mutations).

    • Troubleshooting Steps:

      • Sequence the EGFR kinase domain to check for mutations like C797S or T790M.

      • If a mutation is present, this is the likely cause of resistance.

  • Possible Cause 2: Bypass Pathway Activation.

    • Troubleshooting Steps:

      • Use Western blotting to examine the phosphorylation status of other receptor tyrosine kinases, such as MET and HER2. Increased phosphorylation of these receptors could indicate their role in bypass signaling.

      • Assess for amplification of genes like MET or HER2 using qPCR or FISH.

      • Consider using a combination of inhibitors to target both EGFR and the activated bypass pathway.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for Mobocertinib in Sensitive vs. Resistant NSCLC Cell Lines

Cell LineEGFR Exon 20 InsertionSecondary MutationMobocertinib IC50 (nM)
H1975-ParentalD770_N771insSVDNone15
H1975-MoboR1D770_N771insSVDC797S> 1000
H1975-MoboR2D770_N771insSVDT790M500
Ba/F3-ParentalA763_Y764insFQEANone10
Ba/F3-MoboRA763_Y764insFQEAC797S> 2000

Note: These are example values to illustrate the expected shift in IC50 upon acquiring resistance. Actual values will vary depending on the specific cell line and experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess cell viability and determine the IC50 of a compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of mobocertinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the drug concentration and use a non-linear regression to calculate the IC50 value.

Western Blot for EGFR Signaling Pathway

This protocol allows for the analysis of protein phosphorylation in the EGFR signaling cascade.

  • Cell Treatment and Lysis: Plate cells and treat with mobocertinib at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Mobocertinib Mobocertinib (TAK-788) Mobocertinib->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by mobocertinib.

Resistance_Mechanisms Mobocertinib Mobocertinib EGFR EGFR (Exon 20 Insertion) Mobocertinib->EGFR Proliferation Cell Proliferation EGFR->Proliferation Inhibited Signaling Resistance Resistance Mechanisms OnTarget On-Target: - C797S Mutation - T790M Mutation - EGFR Amplification Bypass Bypass Pathways: - MET Amplification - HER2 Activation - KRAS Mutation OnTarget->Proliferation Restored Signaling Bypass->Proliferation Alternative Signaling

Caption: Overview of on-target and bypass mechanisms of resistance to mobocertinib.

Troubleshooting_Workflow Start Decreased Drug Efficacy Observed Step1 Perform Cell Viability Assay (e.g., MTT) to confirm IC50 shift Start->Step1 Decision1 Resistance Confirmed? Step1->Decision1 Step2 Analyze EGFR Pathway by Western Blot (p-EGFR, p-AKT, p-ERK) Decision1->Step2 Yes End1 Check Drug Stock & Experimental Setup Decision1->End1 No Decision2 Pathway Still Active? Step2->Decision2 Step3a Sequence EGFR Kinase Domain (Check for C797S, T790M) Decision2->Step3a Yes End2 Investigate Other Mechanisms Decision2->End2 No Step3b Assess Bypass Pathways (MET/HER2 Amplification/Activation) Step3a->Step3b

Caption: A logical workflow for troubleshooting mobocertinib resistance in cell lines.

References

Technical Support Center: FK-788 (Mobocertinib/TAK-788)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with FK-788, also known as Mobocertinib or TAK-788. The information provided is intended to assist in the design and execution of experiments, with a particular focus on optimizing treatment duration for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (Mobocertinib)?

A1: this compound (Mobocertinib) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target epidermal growth factor receptor (EGFR) variants with exon 20 insertion mutations (EGFRex20ins).[1][3][4] Mobocertinib forms a covalent bond with the cysteine 797 residue in the ATP-binding site of EGFR, leading to irreversible inhibition of the receptor's kinase activity. This selectively inhibits downstream signaling pathways that drive cell proliferation and survival in cancer cells harboring these specific mutations, with greater potency against EGFRex20ins mutants than wild-type (WT) EGFR.

Q2: How do I determine the optimal treatment duration for this compound in my in vitro experiments?

A2: The optimal treatment duration for this compound can vary depending on the cell line, the experimental endpoint, and the concentration of the drug used. A time-course experiment is recommended to determine the optimal duration for your specific experimental conditions. This typically involves treating your cells with a fixed concentration of this compound and evaluating the desired effect at multiple time points (e.g., 24, 48, 72, 96 hours). For example, in cell viability assays, a 72-hour incubation period is commonly used. However, for signaling studies (e.g., Western blotting for pEGFR), shorter time points (e.g., 1, 4, 8, 24 hours) may be more appropriate to capture the dynamics of pathway inhibition.

Q3: I am observing high levels of off-target effects or cellular toxicity. What could be the cause?

A3: While this compound is designed to be selective for EGFRex20ins mutants over wild-type EGFR, off-target effects and cellular toxicity can still occur, especially at high concentrations or with prolonged exposure. Consider the following troubleshooting steps:

  • Titrate the concentration: Perform a dose-response experiment to identify the lowest effective concentration that yields the desired biological effect.

  • Reduce treatment duration: As described in Q2, a time-course experiment can help identify a shorter treatment duration that minimizes toxicity while still achieving the desired effect.

  • Confirm the genotype of your cells: Ensure that your cell line harbors an EGFR exon 20 insertion mutation, as cells with wild-type EGFR may be more susceptible to off-target effects at high concentrations.

  • Use appropriate controls: Include a wild-type EGFR cell line as a negative control to assess the selectivity of your treatment.

Q4: My results are not consistent across experiments. What are some common sources of variability?

A4: Inconsistent results can arise from several factors. To ensure reproducibility, consider the following:

  • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Seeding density: Ensure that cells are seeded at a consistent density across all wells and experiments.

  • Reagent stability: Prepare fresh dilutions of this compound from a stock solution for each experiment, as the compound's stability in culture media over time may vary.

  • Incubation conditions: Maintain consistent temperature, CO2, and humidity levels in your cell culture incubator.

Data Summary Tables

Table 1: In Vitro IC50 Values of Mobocertinib (TAK-788) in Various Cell Lines

Cell LineEGFR Mutation StatusIC50 (nmol/L)
Ba/F3EGFRex20ins (NPH)3.5
Ba/F3EGFRex20ins (ASV)4.1
Ba/F3EGFRex20ins (SVD)5.8
Ba/F3EGFR Del192.7
Ba/F3EGFR L858R3.9
Ba/F3EGFR L858R/T790M21.3
Ba/F3Wild-Type EGFR89.6

Data synthesized from preclinical studies. Actual IC50 values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay for Determining this compound Potency

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a commercially available reagent such as CellTiter-Glo®.

Materials:

  • Target cells (e.g., NCI-H1975, Ba/F3 expressing EGFRex20ins)

  • Complete growth medium

  • This compound (Mobocertinib)

  • DMSO (vehicle control)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium. The final concentration range should bracket the expected IC50 value.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the media from the wells and add 100 µL of the 2X drug dilutions.

  • Incubation (Duration Optimization):

    • To determine the optimal treatment duration, set up parallel plates and incubate for different time points (e.g., 24, 48, 72, 96 hours). A standard duration to start with is 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the log of the drug concentration and fit a dose-response curve to determine the IC50 value for each time point.

Protocol 2: Western Blotting for Assessing this compound Target Engagement

This protocol outlines the steps to evaluate the inhibition of EGFR phosphorylation by this compound.

Materials:

  • Target cells

  • Complete growth medium

  • This compound (Mobocertinib)

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound or a fixed concentration for different durations (e.g., 1, 4, 8, 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

FK788_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (ex20ins) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K FK788 This compound (Mobocertinib) FK788->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified signaling pathway inhibited by this compound (Mobocertinib).

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose & Time Course) seed->treat viability Cell Viability Assay (e.g., 24, 48, 72h) treat->viability western Western Blot (e.g., 1, 4, 8, 24h) treat->western analysis Data Analysis (IC50, Protein Expression) viability->analysis western->analysis optimization Optimize Treatment Duration analysis->optimization end End: Optimal Protocol optimization->end

Caption: Experimental workflow for optimizing this compound treatment duration.

References

Technical Support Center: Overcoming Limitations in FK-788 Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with the dual EGFR/HER2 inhibitor, FK-788.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, irreversible small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] It forms a covalent bond with a cysteine residue in the ATP-binding site of these receptors, leading to the inhibition of downstream signaling pathways involved in cell proliferation, differentiation, and survival.[1]

Q2: In which assays is this compound typically used?

This compound is commonly evaluated in a variety of in vitro and in vivo assays to assess its efficacy and mechanism of action. These include:

  • Biochemical assays: Kinase activity assays to determine the IC50 against purified EGFR and HER2 enzymes.

  • Cell-based assays: Cell proliferation assays (e.g., MTT, CellTiter-Glo®), apoptosis assays (e.g., caspase activity, Annexin V staining), and Western blotting to analyze the phosphorylation status of downstream signaling proteins (e.g., Akt, ERK).

  • In vivo studies: Xenograft models in immunocompromised mice to evaluate anti-tumor activity.

Q3: What are the known limitations of this compound?

Like other TKIs, this compound may present certain challenges in experimental settings. These can include:

  • Solubility issues: Limited solubility in aqueous solutions can affect its potency and lead to variability in results.

  • Off-target effects: While designed to be selective, high concentrations of this compound may inhibit other kinases, leading to unexpected cellular responses.

  • Acquired resistance: Cancer cells can develop resistance to this compound through various mechanisms, such as secondary mutations in the target receptors.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Possible Causes & Solutions

Cause Solution
This compound Precipitation Prepare fresh stock solutions in DMSO and ensure the final concentration of DMSO in the cell culture medium is low (<0.1%) and consistent across all wells. Visually inspect for any precipitation before adding to cells.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent plate seeding pattern to avoid "edge effects."
Cell Line Instability Use cells with a low passage number and regularly perform cell line authentication.
Assay Reagent Issues Check the expiration dates of all assay reagents. Ensure proper mixing and incubation times as per the manufacturer's protocol.
Issue 2: Lower Than Expected Potency (High IC50 Value)

Possible Causes & Solutions

Cause Solution
This compound Degradation Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light.
High Serum Concentration This compound can bind to serum proteins, reducing its effective concentration. Consider reducing the serum concentration in your assay medium or using a serum-free medium if your cell line allows.
Incorrect Assay Duration As an irreversible inhibitor, the potency of this compound can be time-dependent. Consider increasing the incubation time to allow for sufficient target engagement.
Cellular Efflux Cancer cells may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound. Co-incubation with a known efflux pump inhibitor can help determine if this is a factor.

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-EGFR
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-EGFR overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Analyze the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizations

FK788_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS FK788 This compound FK788->EGFR Inhibits FK788->HER2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified signaling pathway of this compound action.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with this compound serial dilutions adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end_node End analyze->end_node

Caption: Workflow for an MTT cell proliferation assay.

References

Validation & Comparative

A Head-to-Head Comparison of FK-788 (Trastuzumab Deruxtecan) and T-DM1 in HER2-Low Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibody-drug conjugates (ADCs) FK-788 (trastuzumab deruxtecan (B607063), T-DXd, DS-8201a) and T-DM1 (ado-trastuzumab emtansine) in the context of HER2-low expressing tumors. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes relevant biological pathways and workflows.

The landscape of HER2-targeted therapies is evolving, with a growing focus on tumors that express low levels of HER2 (HER2-low).[1] this compound (trastuzumab deruxtecan) has emerged as a promising therapeutic in this setting, demonstrating significant antitumor activity.[2][3] This guide directly compares the performance of this compound with the established ADC, T-DM1, highlighting critical differences in their mechanisms of action and efficacy in HER2-low models.

Executive Summary of Comparative Performance

This compound (trastuzumab deruxtecan) has consistently demonstrated superior efficacy over T-DM1 in HER2-low cancer models.[2] This enhanced activity is largely attributed to its higher drug-to-antibody ratio (DAR) and the membrane-permeable nature of its payload, which enables a potent bystander effect.[4][5] In contrast, T-DM1, with its non-cleavable linker and lower DAR, exhibits limited efficacy in tumors with low or heterogeneous HER2 expression.[6][7]

Data Presentation: Preclinical and Clinical Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies comparing this compound and T-DM1.

Table 1: In Vivo Efficacy in HER2-Low Xenograft Models

Model TypeDrugDosingOutcomeReference
ER+/- Breast Cancer XPDX ModelsThis compound (DS-8201a)Not Specified65% of ER+ models sensitive[2]
T-DM1Not Specified25% of ER+ models sensitive[2]
This compound (DS-8201a)Not Specified70% of ER- models sensitive[2]
T-DM1Not Specified25% of ER- models sensitive[2]
T-DM1 Resistant ER+/HER2+ XPDX (ST4565)This compound (DS-8201a)3 mg/kg weeklyPartial tumor regression (T/C = -51%)[8]
T-DM13 mg/kg weeklyResistant (T/C = 100%)[8]
T-DM1 Resistant ER+/HER2+ XPDX (ST4565C)This compound (DS-8201a)3 mg/kg weeklyResistant (T/C = 49%)[8]
T-DM13 mg/kg weeklyResistant (T/C = 100%)[8]

Table 2: Clinical Efficacy in HER2-Positive Metastatic Breast Cancer (DESTINY-Breast03)

ParameterThis compound (DS-8201a)T-DM1Hazard Ratio (HR)Reference
Progression-Free Survival (PFS)Not Reached6.8 months0.28[3][9]
Objective Response Rate (ORR)79.7%34.2%-[3]
Disease Control Rate (DCR)97%Not Specified-[3]

Mechanism of Action and Signaling Pathways

This compound and T-DM1 share the same monoclonal antibody, trastuzumab, which targets the HER2 receptor. However, their linkers and cytotoxic payloads differ significantly, leading to distinct mechanisms of action.

  • This compound (Trastuzumab Deruxtecan): Employs a cleavable, peptide-based linker to deliver a potent topoisomerase I inhibitor payload (deruxtecan, DXd).[10] Upon internalization and lysosomal degradation, the membrane-permeable DXd is released and can diffuse into neighboring tumor cells, regardless of their HER2 expression status, leading to a powerful bystander effect.[5]

  • T-DM1 (Ado-trastuzumab Emtansine): Utilizes a non-cleavable thioether linker to deliver the microtubule inhibitor, emtansine (DM1).[5] The payload is released upon lysosomal degradation of the entire antibody-linker-drug complex. The resulting lysine-linker-DM1 catabolite is not membrane-permeable, thus limiting its activity to the targeted HER2-expressing cell and resulting in a negligible bystander effect.[6]

Signaling_Pathways cluster_FK788 This compound (Trastuzumab Deruxtecan) Pathway cluster_TDM1 T-DM1 Pathway FK788 This compound HER2_low_FK HER2-low Cell FK788->HER2_low_FK Binds Internalization_FK Internalization & Lysosomal Trafficking HER2_low_FK->Internalization_FK Cleavage_FK Linker Cleavage Internalization_FK->Cleavage_FK DXd_release DXd (Payload) Release Cleavage_FK->DXd_release DNA_damage DNA Damage & Apoptosis DXd_release->DNA_damage Induces Bystander_cell Neighboring Cell (HER2-low or HER2-negative) DXd_release->Bystander_cell Diffuses to Bystander_effect Bystander Killing Bystander_cell->Bystander_effect Induces TDM1 T-DM1 HER2_low_TDM1 HER2-low Cell TDM1->HER2_low_TDM1 Binds Internalization_TDM1 Internalization & Lysosomal Degradation HER2_low_TDM1->Internalization_TDM1 DM1_release DM1-linker-lysine (Payload) Release Internalization_TDM1->DM1_release Microtubule_disruption Microtubule Disruption & Apoptosis DM1_release->Microtubule_disruption Induces No_bystander No Bystander Effect (Payload is membrane-impermeable) DM1_release->No_bystander

Caption: Mechanisms of action for this compound and T-DM1.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC efficacy. The following are representative protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC.

Cytotoxicity_Workflow start Seed HER2-low cancer cells in 96-well plates treatment Treat cells with serial dilutions of this compound or T-DM1 start->treatment incubation Incubate for 72-120 hours treatment->incubation viability_assay Add viability reagent (e.g., MTT, XTT, or CellTiter-Glo) incubation->viability_assay readout Measure absorbance or luminescence using a plate reader viability_assay->readout analysis Calculate IC50 values using dose-response curve fitting readout->analysis end Compare Potency analysis->end

Caption: Workflow for an in vitro cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate HER2-low cancer cells (e.g., NCI-N87, JIMT-1) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]

  • ADC Treatment: Prepare serial dilutions of this compound and T-DM1 in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.[12]

  • Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[12]

  • Viability Assessment: Add a cell viability reagent such as MTT or XTT to each well and incubate according to the manufacturer's instructions.[13] For the MTT assay, a solubilization step is required before reading the absorbance.[13]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[11]

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to untreated controls. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[13]

In Vitro Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Bystander_Effect_Workflow start Co-culture HER2-low (target) and HER2-negative (bystander, GFP-labeled) cells treatment Treat co-culture with serial dilutions of this compound or T-DM1 start->treatment incubation Incubate for 72-120 hours treatment->incubation imaging Measure GFP fluorescence to quantify viability of bystander cells incubation->imaging analysis Calculate percentage of bystander cell killing imaging->analysis end Compare Bystander Effect analysis->end

Caption: Workflow for an in vitro bystander effect assay.

Methodology:

  • Cell Seeding: Co-culture HER2-low target cells with HER2-negative bystander cells (stably expressing a fluorescent protein like GFP for identification) at a defined ratio (e.g., 1:1) in 96-well plates.[14]

  • ADC Treatment: Treat the co-cultures with serial dilutions of this compound and T-DM1.[14]

  • Incubation: Incubate the plates for 72 to 120 hours.[12]

  • Data Acquisition: Measure the fluorescence intensity of the GFP-labeled bystander cells using a fluorescence plate reader or high-content imaging system.[14]

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the bystander cells in the ADC-treated co-cultures to their viability in untreated control wells.[14]

In Vivo Xenograft Study

This study assesses the antitumor efficacy of ADCs in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant HER2-low human tumor cells into the flanks of immunodeficient mice.[15]

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound, T-DM1).[14]

  • ADC Administration: Administer the ADCs intravenously at the specified doses and schedules.[14]

  • Efficacy Evaluation: Measure tumor volumes regularly using calipers.[14] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[15]

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) or tumor/control (T/C) ratios to compare the efficacy of the different treatments.[8]

Conclusion

The available preclinical and clinical data strongly suggest that this compound (trastuzumab deruxtecan) is more effective than T-DM1 in HER2-low cancer models. This superiority is primarily driven by its cleavable linker and membrane-permeable payload, which together facilitate a potent bystander effect, a crucial mechanism for efficacy in tumors with low or heterogeneous target expression. For researchers and drug developers, these findings underscore the importance of ADC design, particularly the linker and payload properties, in achieving optimal therapeutic outcomes in diverse patient populations. Further investigation into the nuances of these differences will continue to inform the development of next-generation ADCs.

References

Mobocertinib (FK-788) vs. Standard Chemotherapy for EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of mobocertinib (B609201) (formerly FK-788, also known as TAK-788) and standard platinum-based chemotherapy for the first-line treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations. The information is compiled from preclinical studies and the pivotal phase III EXCLAIM-2 clinical trial.

Overview and Mechanism of Action

Mobocertinib is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target EGFR exon 20 insertion mutations.[1][2] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting tumor growth and survival. Standard EGFR TKIs have shown limited efficacy against this specific type of mutation.[2][3] Mobocertinib was developed through a structure-guided design to irreversibly bind to the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, showing greater potency against exon 20 insertion mutants compared to wild-type (WT) EGFR.[1] This selective inhibition is intended to block downstream signaling pathways and inhibit tumor cell proliferation.

Standard chemotherapy, specifically platinum-based regimens such as pemetrexed (B1662193) with cisplatin (B142131) or carboplatin, is a conventional first-line treatment for NSCLC. These cytotoxic agents act by inducing DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Signaling Pathway of Mobocertinib's Action

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_mut EGFR with Exon 20 Insertion RAS RAS EGFR_mut->RAS Activates PI3K PI3K EGFR_mut->PI3K Activates Mobocertinib Mobocertinib Mobocertinib->EGFR_mut Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EXCLAIM2_workflow Patient_Pool Treatment-Naive Patients with EGFR Exon 20 Insertion+ NSCLC Randomization 1:1 Randomization Patient_Pool->Randomization Mobocertinib_Arm Mobocertinib 160 mg once daily Randomization->Mobocertinib_Arm Chemo_Arm Platinum-Based Chemotherapy (Pemetrexed + Cisplatin/Carboplatin) Randomization->Chemo_Arm Follow_Up Follow-up for Disease Progression Mobocertinib_Arm->Follow_Up Chemo_Arm->Follow_Up Primary_Endpoint Primary Endpoint: Progression-Free Survival (BICR) Follow_Up->Primary_Endpoint

References

Navigating the Therapeutic Tightrope: A Comparative Analysis of Mobocertinib's (FK-788) Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing a favorable therapeutic window is a critical milestone in the validation of any new chemical entity. This guide provides a comprehensive comparison of the therapeutic window of mobocertinib (B609201) (formerly known as TAK-788), a targeted therapy for non-small cell lung cancer (NSCLC), with its key alternatives: amivantamab and osimertinib. The analysis is supported by a synthesis of available clinical trial data and detailed experimental methodologies.

Mobocertinib is an oral, irreversible tyrosine kinase inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2] These mutations are notoriously resistant to earlier generations of EGFR TKIs.[3][4] The therapeutic efficacy of mobocertinib is, however, closely balanced with its toxicity profile, suggesting a potentially narrow therapeutic window compared to other EGFR inhibitors like osimertinib.[5]

Comparative Efficacy and Safety

To contextualize the therapeutic window of mobocertinib, this section presents a comparative summary of its clinical trial data alongside amivantamab and osimertinib.

Quantitative Data Summary
ParameterMobocertinib (TAK-788)AmivantamabOsimertinib
Mechanism of Action Irreversible EGFR TKI targeting exon 20 insertion mutations[1][2]Bispecific antibody targeting EGFR and MET[6][7]Irreversible third-generation EGFR TKI targeting sensitizing and T790M mutations[8][9]
Indication Locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations, post-platinum chemotherapy[2]Advanced NSCLC with EGFR exon 20 insertion mutations, post-platinum chemotherapy[6][10]Adjuvant therapy for early-stage and first-line treatment for metastatic EGFR-mutated NSCLC[11][12]
Objective Response Rate (ORR) 28% - 35%[13][14]40%[15]First-line (FLAURA): 80%[12]; Adjuvant (ADAURA): N/A
Median Duration of Response (DoR) 17.5 months[13]11.1 months[15]First-line (FLAURA): 17.2 months
Median Progression-Free Survival (PFS) 7.3 months[14]8.3 months[15]First-line (FLAURA): 18.9 months[12]
Median Overall Survival (OS) 24 months[16]Not reached in initial CHRYSALIS dataAdjuvant (ADAURA): 88% at 5 years[11]
Recommended Phase 2 Dose 160 mg once daily[5]1050 mg (1400 mg if ≥80 kg) IV weekly for 4 weeks, then every 2 weeks[15]80 mg once daily[17]
Dose-Limiting Toxicities (DLTs) Diarrhea, mucositis, pneumonitis[5][18]Infusion-related reactions, skin and nail toxicities[15][19]Diarrhea, rash, cardiotoxicity (QTc prolongation)[12][20]
Common Adverse Events (≥20%) Diarrhea (91%), rash (45%), paronychia (38%), decreased appetite (35%), nausea (34%), dry skin (31%), vomiting (30%)[16]Rash (86%), infusion-related reactions (66%), paronychia (45%), musculoskeletal pain (47%), dyspnea (37%), nausea (36%)[15]Diarrhea (40.2%), rash (39.0%), paronychia (26.8%), creatinine (B1669602) increase (30.5%)[12]

Experimental Protocols for Therapeutic Window Assessment

The determination of a drug's therapeutic window relies on a series of well-defined preclinical and clinical experiments. Below are detailed methodologies for key experiments relevant to kinase inhibitors like mobocertinib.

In Vitro Potency and Selectivity Assays

Objective: To determine the concentration of the drug that inhibits the target kinase by 50% (IC50) and to assess its selectivity against other kinases, including wild-type (WT) EGFR.

Methodology:

  • Cell Lines: Utilize engineered cell lines expressing various EGFR exon 20 insertion mutations and a cell line expressing WT EGFR.

  • Assay Principle: Employ a cell viability assay (e.g., CellTiter-Glo®) or a direct kinase activity assay (e.g., LanthaScreen™).

  • Procedure:

    • Plate cells at a predetermined density in 96-well plates.

    • Treat cells with a serial dilution of the test compound (e.g., mobocertinib) and control compounds for a specified duration (e.g., 72 hours).

    • Measure cell viability or kinase activity according to the assay manufacturer's protocol.

  • Data Analysis: Plot the percentage of inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value. The selectivity index is calculated as the ratio of the IC50 for WT EGFR to the IC50 for the mutant EGFR. A higher selectivity index suggests a wider therapeutic window.[21]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of the drug in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with human NSCLC cells harboring EGFR exon 20 insertion mutations.

  • Procedure:

    • Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.

    • Administer the drug (e.g., mobocertinib) orally at various dose levels daily for a defined period.

    • Monitor tumor volume and body weight regularly.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups. The maximum tolerated dose (MTD) is determined as the highest dose that does not cause significant weight loss or other signs of toxicity.

Phase I Dose-Escalation Clinical Trial

Objective: To determine the recommended Phase 2 dose (RP2D) and the MTD of a new drug in humans and to characterize its safety profile and pharmacokinetics.

Methodology:

  • Study Design: Typically a 3+3 dose-escalation design.

  • Patient Population: Patients with advanced or metastatic solid tumors for which the drug is being developed, who have exhausted standard treatment options.

  • Procedure:

    • Enroll a cohort of 3 patients at a starting dose level.

    • If no dose-limiting toxicities (DLTs) are observed within the first cycle of treatment, enroll the next cohort at a higher dose level.

    • If one of three patients experiences a DLT, expand the cohort to six patients.

    • If two or more patients in a cohort of three to six experience a DLT, the MTD is considered to have been exceeded, and the next lower dose level is declared the MTD.

  • Data Collection: Collect data on adverse events, vital signs, laboratory parameters, and pharmacokinetic samples.[5]

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of mobocertinib and a comparative experimental workflow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Exon 20 Insertion) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activation Mobocertinib Mobocertinib Mobocertinib->EGFR Irreversible Inhibition ATP ATP ATP->EGFR Binds to ATP-binding pocket Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Mobocertinib's mechanism of action in inhibiting EGFR signaling.

cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment cluster_output Therapeutic Window Determination invitro In Vitro Assays (IC50, Selectivity) invivo In Vivo Xenograft (Efficacy, MTD) invitro->invivo Promising Candidate TW Therapeutic Window invitro->TW phase1 Phase I Trial (Safety, RP2D) invivo->phase1 IND Filing invivo->TW phase2_3 Phase II/III Trials (Efficacy, Safety) phase1->phase2_3 Established Safety phase1->TW phase2_3->TW

Caption: Workflow for determining the therapeutic window of a kinase inhibitor.

References

Cross-reactivity studies of FK-788

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the compound "FK-788" reveals a notable scarcity of publicly available scientific literature specifically detailing its cross-reactivity studies. Searches for this particular compound name have yielded information on related but distinct entities such as TAK-788 (Mobocertinib), AEE-788, ARX-788, and FK778. This suggests a possible conflation of names or that this compound may be a less common identifier.

To provide a comprehensive comparison guide as requested, it is imperative to first accurately identify the compound of interest. The cross-reactivity profile of a drug is highly specific to its molecular structure and target. Therefore, detailed experimental data, including methodologies and quantitative comparisons, cannot be generated without a precise understanding of the molecule .

Researchers, scientists, and drug development professionals interested in the cross-reactivity of a particular compound are advised to specify the exact chemical name or a common synonym (e.g., Mobocertinib for TAK-788) to ensure the retrieval of accurate and relevant data.

Once the correct compound is identified, a thorough literature search can be conducted to gather data on:

  • Primary Target(s): The intended biological molecule(s) the drug is designed to interact with.

  • Off-Target Effects: Interactions with unintended biological molecules, which constitute the basis of cross-reactivity.

  • In Vitro Kinase Profiling: A common method to assess cross-reactivity, where the compound is tested against a large panel of kinases to determine its selectivity.

  • Cell-Based Assays: Experiments using various cell lines to observe the phenotypic effects of the drug and infer potential off-target activities.

  • Preclinical and Clinical Observations: Any adverse events or unexpected pharmacological effects noted in animal studies or human trials that could be attributed to cross-reactivity.

This information would then be synthesized into a detailed comparison guide, complete with structured data tables, experimental protocols, and visualizations of relevant signaling pathways and workflows as per the initial request. Without the foundational step of clarifying the identity of "this compound," any attempt to create such a guide would be speculative and not based on factual, verifiable data.

Head-to-Head Comparison: Mobocertinib (FK-788) and Other Targeted Therapies for EGFR Exon 20 Insertion+ NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Mobocertinib (formerly known as TAK-788), a first-in-class oral tyrosine kinase inhibitor (TKI), with other targeted therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This mutation subtype has historically been challenging to treat with conventional EGFR TKIs. Here, we present a head-to-head analysis of Mobocertinib against Amivantamab and Poziotinib, summarizing key clinical trial data, mechanisms of action, and safety profiles. Detailed experimental protocols for relevant assays are also provided to support further research and development.

Overview of Compared Compounds

Mobocertinib, Amivantamab, and Poziotinib represent significant advancements in targeting the previously intractable EGFR exon 20 insertion mutations in NSCLC. While all three drugs aim to inhibit the aberrant signaling driving tumor growth, they do so through distinct mechanisms.

  • Mobocertinib (TAK-788): An oral, irreversible TKI specifically designed to target EGFR exon 20 insertion mutations with high selectivity over wild-type EGFR.[1][2] This selectivity is achieved through its unique binding to the ATP-binding pocket of the mutated EGFR kinase domain.

  • Amivantamab: A fully human bispecific antibody that targets both EGFR and MET.[3] It functions by blocking ligand binding, triggering antibody-dependent cell-mediated cytotoxicity (ADCC), and promoting receptor degradation. Its dual-targeting mechanism can be advantageous in tumors with co-occurring alterations.

  • Poziotinib: An oral, irreversible quinazoline-based TKI that inhibits pan-HER kinases, including EGFR with exon 20 insertions.[3] Its smaller size allows it to fit into the sterically hindered ATP-binding pocket characteristic of exon 20 insertion mutations.

Quantitative Comparison of Clinical Efficacy

The following tables summarize key efficacy data from pivotal clinical trials for Mobocertinib, Amivantamab, and Poziotinib in patients with previously treated, locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.

Table 1: Efficacy in Platinum-Pretreated Patients with EGFR Exon 20 Insertion+ NSCLC

Efficacy EndpointMobocertinib (EXCLAIM)[4][5]Amivantamab (CHRYSALIS)[6][7]Poziotinib (ZENITH20, Cohort 2)[8][9][10]
Overall Response Rate (ORR) 28% (IRC-assessed)40% (IRC-assessed)27.8% (IRC-assessed)
Median Duration of Response (DoR) 17.5 months11.1 months5.1 months
Median Progression-Free Survival (PFS) 7.3 months8.3 months5.5 months
Median Overall Survival (OS) 24.0 months22.8 months15.0 months

IRC: Independent Review Committee

Table 2: Comparison of First-Line Treatment Efficacy

Efficacy EndpointMobocertinib (EXCLAIM-2)[11][12]Amivantamab + Chemotherapy (PAPILLON)[13][14]Poziotinib (ZENITH20, Cohort 4)
Overall Response Rate (ORR) 32% (BICR-assessed)73%41%
Median Progression-Free Survival (PFS) 9.6 months11.4 months5.6 months

BICR: Blinded Independent Central Review

Safety and Tolerability Profile

The safety profiles of these agents are distinct and are a critical consideration in clinical practice. The most common treatment-related adverse events (TRAEs) are summarized below.

Table 3: Common Treatment-Related Adverse Events (Any Grade)

Adverse EventMobocertinib[4]Amivantamab[6][7]Poziotinib[9]
Diarrhea 91%18%82.2%
Rash 45%86%91.1%
Paronychia 38%45%-
Stomatitis/Mucositis 24%21%68.9%
Infusion-Related Reaction N/A66%N/A
Nausea 34%28%-
Vomiting 30%--
Decreased Appetite 35%20%-
Dry Skin 31%--
Pruritus 21%17%-

Table 4: Grade ≥3 Treatment-Related Adverse Events (Most Frequent)

Adverse EventMobocertinib[4]Amivantamab[7]Poziotinib[9]
Diarrhea 22%4%25.6%
Rash -4%48.9%
Stomatitis/Mucositis --24.4%
Hypokalemia -5%-
Pulmonary Embolism -4%-
Neutropenia -4%-
Infusion-Related Reaction N/A3%N/A

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR/HER2 signaling pathway and the points of inhibition for the compared compounds.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS HER2 HER2 PI3K PI3K HER2->PI3K MET MET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Mobocertinib Mobocertinib (TKI) Mobocertinib->EGFR Inhibits Poziotinib Poziotinib (pan-HER TKI) Poziotinib->EGFR Poziotinib->HER2 Amivantamab Amivantamab (Bispecific Antibody) Amivantamab->EGFR Amivantamab->MET

Caption: EGFR/HER2 signaling pathway and points of inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the efficacy of a TKI like Mobocertinib in vitro.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Culture NSCLC cells (e.g., with EGFR ex20ins) start->cell_culture treatment Treat cells with varying concentrations of TKI cell_culture->treatment viability_assay Cell Viability Assay (MTT/XTT) treatment->viability_assay kinase_assay In Vitro Kinase Assay treatment->kinase_assay western_blot Western Blot for p-EGFR, p-AKT, etc. treatment->western_blot data_analysis Data Analysis (IC50, pathway inhibition) viability_assay->data_analysis kinase_assay->data_analysis western_blot->data_analysis conclusion Conclusion on TKI Efficacy data_analysis->conclusion

Caption: In vitro TKI efficacy evaluation workflow.

Detailed Experimental Protocols

In Vitro EGFR Kinase Assay (Luminescence-based)

This protocol is adapted for determining the inhibitory activity of a TKI against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compound (e.g., Mobocertinib)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound concentration to the wells of a 384-well plate. Include DMSO-only wells as a no-inhibition control.

  • Enzyme and Substrate Addition: Prepare a master mix containing the recombinant EGFR kinase and the substrate in kinase assay buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for EGFR.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the no-inhibition control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

This protocol is for assessing the effect of a TKI on the viability of NSCLC cells.

Materials:

  • NSCLC cell line with EGFR exon 20 insertion mutation

  • Complete culture medium

  • Test compound (e.g., Mobocertinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis of EGFR Signaling

This protocol is for detecting changes in the phosphorylation status of EGFR and downstream proteins.

Materials:

  • NSCLC cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein and a loading control (e.g., GAPDH) to normalize the data.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal, and then to the loading control.

References

Benchmarking Mobocertinib (TAK-788) Against Industry Standards in EGFR Exon 20 Insertion-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of mobocertinib (B609201) (formerly known as TAK-788), a first-in-class oral tyrosine kinase inhibitor (TKI), against current industry standards for the treatment of adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[1][2][3] Mobocertinib is specifically designed to target these mutations, which are historically resistant to conventional EGFR TKIs.[4][5]

Mechanism of Action

Mobocertinib is a small-molecule TKI that irreversibly binds to and inhibits EGFR with exon 20 insertion mutations at concentrations lower than those required to inhibit wild-type (WT) EGFR. This selective inhibition blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The covalent interaction with cysteine 797 in the EGFR binding site contributes to its sustained inhibitory activity.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for inhibitors like mobocertinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 P3 P EGFR->P3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P2->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Mobocertinib Mobocertinib Mobocertinib->EGFR Inhibition

EGFR Signaling Pathway and Mobocertinib's Point of Intervention.

Comparative Performance Data

The following tables summarize the efficacy and safety data for mobocertinib and its primary comparators: amivantamab, a bispecific EGFR-MET antibody, and standard platinum-based chemotherapy. The data is primarily derived from the pivotal Phase 1/2 trial for mobocertinib (NCT02716116) and the CHRYSALIS trial for amivantamab (NCT02609776).

Efficacy in Platinum-Pretreated Patients
MetricMobocertinib (160 mg daily)AmivantamabPlatinum-Based Chemotherapy (Real-World Data)
Overall Response Rate (ORR) 28% (IRC) / 35% (Investigator)40% (IRC)11-39%
Median Duration of Response (DoR) 17.5 months (IRC)11.1 monthsNot consistently reported
Median Progression-Free Survival (PFS) 7.3 months (IRC)8.3 months6.4-7.1 months
Median Overall Survival (OS) 24.0 months22.8 months~20 months

IRC: Independent Review Committee

Safety Profile
Adverse Event (Any Grade, >20%)MobocertinibAmivantamabPlatinum-Based Chemotherapy
Diarrhea 91% (21% Grade ≥3)-Nausea, Vomiting
Rash 45%-Anemia, Neutropenia
Paronychia 38%-Fatigue
Decreased Appetite 35%-Nephrotoxicity
Nausea 34%-Neurotoxicity
Dry Skin 31%--
Vomiting 30%--
Infusion-Related Reactions N/A (Oral)~66% (mostly Grade 1-2)-

Experimental Protocols

The clinical data presented is primarily from single-arm, open-label, multicenter trials. Below is a generalized workflow representing these studies.

Key Clinical Trial Methodologies

Mobocertinib (Phase 1/2 Study - NCT02716116):

  • Patient Population: Adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had progressed on or after platinum-based chemotherapy.

  • Study Design: An open-label, non-randomized, multicohort dose-escalation and dose-expansion study. The primary analysis for approval was based on 114 patients who received the 160 mg once-daily dose.

  • Primary Endpoint: Confirmed overall response rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.

  • Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.

Amivantamab (CHRYSALIS Study - NCT02609776):

  • Patient Population: Adult patients with advanced or metastatic NSCLC with various EGFR mutations, including a cohort with exon 20 insertion mutations who had progressed on platinum-based chemotherapy.

  • Study Design: A multicohort, open-label Phase 1 study with dose escalation and expansion phases.

  • Primary Endpoint: Overall response rate (ORR).

  • Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.

The following diagram illustrates a typical workflow for a clinical trial of a targeted therapy in NSCLC.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_outcome Study Outcome Patient_ID Patient Identification (Advanced NSCLC) Molecular_Screening Molecular Screening (EGFR Exon 20 Insertion) Patient_ID->Molecular_Screening Informed_Consent Informed Consent Molecular_Screening->Informed_Consent Eligibility Eligibility Criteria Met (e.g., prior platinum chemo) Informed_Consent->Eligibility Treatment_Admin Treatment Administration (e.g., Mobocertinib 160mg QD) Eligibility->Treatment_Admin Monitoring Safety & Tolerability Monitoring (AEs) Treatment_Admin->Monitoring Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Monitoring->Tumor_Assessment PFS_OS_DoR PFS, OS, DoR Evaluation Tumor_Assessment->PFS_OS_DoR Progression Disease Progression or Unacceptable Toxicity PFS_OS_DoR->Progression Follow_Up Long-term Follow-up (Survival) Progression->Follow_Up

Generalized Clinical Trial Workflow for Targeted NSCLC Therapies.

Conclusion

Mobocertinib demonstrates clinically meaningful activity in patients with NSCLC harboring EGFR exon 20 insertion mutations who have progressed on platinum-based chemotherapy. While its efficacy in terms of response rates appears numerically lower than amivantamab in cross-trial comparisons, it offers a durable response and the convenience of an oral administration route. The safety profile is manageable, with diarrhea being the most common adverse event. For first-line treatment, a phase III trial (EXCLAIM-2) did not show superiority of mobocertinib over platinum-based chemotherapy, leading to the initiation of its voluntary withdrawal. Therefore, its primary utility remains in the post-platinum setting. The choice between mobocertinib and amivantamab may depend on patient-specific factors, including preference for oral vs. intravenous administration and the differing safety profiles.

References

Replicating Key Findings of TAK-788 (Mobocertinib): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive overview of the key findings for TAK-788 (mobocertinib), a potent inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with a focus on non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations. This document outlines the compound's mechanism of action, summarizes key preclinical and clinical data, and offers detailed experimental protocols to aid in the replication of these findings. A comparison with other therapeutic alternatives is also presented.

Mechanism of Action

TAK-788 is an irreversible small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target EGFR and HER2, including the challenging exon 20 insertion mutations.[1] These mutations are historically resistant to conventional EGFR TKIs. The covalent binding of TAK-788 to the cysteine 797 residue in the ATP-binding site of EGFR leads to sustained inhibition of the receptor's signaling pathway, thereby suppressing tumor cell proliferation and survival.[1]

Below is a diagram illustrating the simplified signaling pathway affected by TAK-788.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER2 RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates TAK788 TAK-788 (Mobocertinib) TAK788->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis Implantation Tumor Cell Implantation Growth Tumor Growth (100-200 mm³) Implantation->Growth Randomization Randomization Growth->Randomization Treatment_Group TAK-788 Treatment Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Measurement Tumor Volume Measurement Treatment_Group->Measurement Control_Group->Measurement Endpoint Study Endpoint & Analysis Measurement->Endpoint

References

A Comparative Analysis of the Safety Profiles of Mobocertinib (FK-788) and Selected Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a detailed comparison of the safety profile of mobocertinib (B609201) (formerly known as TAK-788 or FK-788), an oral tyrosine kinase inhibitor, with several prominent antibody-drug conjugates (ADCs). It is crucial to note that while the query referred to this compound as an ADC, it is, in fact, a small molecule inhibitor. This guide will clarify the distinction and present a comparative safety analysis for researchers, scientists, and drug development professionals.

Mobocertinib is an oral epidermal growth factor receptor (EGFR) inhibitor that targets EGFR exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2][3][4] In contrast, ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.

This guide will delve into the adverse event profiles of mobocertinib and compare them to established ADCs such as trastuzumab deruxtecan (B607063), sacituzumab govitecan, enfortumab vedotin, and polatuzumab vedotin.

Understanding the Structural and Mechanistic Differences

To appreciate the differences in their safety profiles, it is essential to understand the fundamental structural and mechanistic distinctions between a small molecule inhibitor like mobocertinib and an antibody-drug conjugate.

cluster_0 Small Molecule Inhibitor (e.g., Mobocertinib) cluster_1 Antibody-Drug Conjugate (ADC) Mobocertinib Mobocertinib EGFR Receptor EGFR Receptor Mobocertinib->EGFR Receptor Binds and Inhibits Tumor Cell Tumor Cell EGFR Receptor->Tumor Cell On surface of Antibody Antibody Linker Linker Antibody->Linker Target Antigen Target Antigen Antibody->Target Antigen Binds to Payload (Chemotherapy) Payload (Chemotherapy) Linker->Payload (Chemotherapy) Tumor Cell_ADC Tumor Cell Target Antigen->Tumor Cell_ADC On surface of

Fig. 1: Structural comparison of a small molecule inhibitor and an ADC.

Comparative Safety Profile: Mobocertinib vs. Select ADCs

The following tables summarize the incidence of common treatment-related adverse events (TRAEs) for mobocertinib and several ADCs. Data is compiled from various clinical trials and meta-analyses. It is important to note that direct comparison is challenging due to differences in patient populations, tumor types, and trial designs.

Gastrointestinal and General Adverse Events
Adverse EventMobocertinib (Any Grade)Mobocertinib (Grade ≥3)Trastuzumab Deruxtecan (Any Grade)Trastuzumab Deruxtecan (Grade ≥3)Sacituzumab Govitecan (Any Grade)Sacituzumab Govitecan (Grade ≥3)
Diarrhea83-93%[1][2][3][5]20-21%[1][2][3]29.4%[6]7%[7]54%[7][8]7%[7]
Nausea40-47%[1][2][5]<5%62-71%[6][8]3%[7]62%[7][8]3%[7]
Vomiting26-37%[1][2][5]<5%38.4%[6]N/A35%[7]<5%
Fatigue28%<5%41.3%[6]52.6% (includes asthenia)[9]48%[7]<5%
Decreased Appetite27%<5%38.7%[6]N/A27%[10]<5%
Hematological Adverse Events
Adverse EventMobocertinib (Any Grade)Mobocertinib (Grade ≥3)Trastuzumab Deruxtecan (Any Grade)Trastuzumab Deruxtecan (Grade ≥3)Sacituzumab Govitecan (Any Grade)Sacituzumab Govitecan (Grade ≥3)Polatuzumab Vedotin + BR (Any Grade)Polatuzumab Vedotin + BR (Grade ≥3)
NeutropeniaN/AN/A37%[6]21.4%[6]70%[7][8]46-47%[7][8]49%[10]42%[11]
Anemia28%<5%35.2%[6]53%[9]51%[7][8]9-10%[7]47%[10]24%[11]
ThrombocytopeniaN/AN/AN/A56%[9]N/AN/A49%[10]40%[11]
Other Notable Adverse Events
Adverse EventMobocertinib (Any Grade)Mobocertinib (Grade ≥3)Enfortumab Vedotin (Any Grade)Enfortumab Vedotin (Grade ≥3)Polatuzumab Vedotin (Any Grade)Polatuzumab Vedotin (Grade ≥3)Trastuzumab Deruxtecan (Any Grade)Trastuzumab Deruxtecan (Grade ≥3)
Rash33-38%[1][2][5]<5%15.4%[12]N/AN/AN/AN/AN/A
Peripheral NeuropathyN/AN/A34.6%[12]5.35% (with Pembrolizumab)[13]40%[10]N/AN/AN/A
Ocular ToxicityN/AN/A19.2%[12]N/AN/AN/AN/AN/A
Interstitial Lung Disease (ILD)/PneumonitisDLT observed[1]DLT observed[1]N/AN/AN/AN/A10.9%[6]1.3%[14]

Management of Common Adverse Events: A General Workflow

Effective management of treatment-related adverse events is critical to ensure patient safety and maintain treatment adherence. The following diagram illustrates a general workflow for managing common toxicities.

Patient_Reporting Patient Reports Adverse Event AE_Assessment Assess Severity (CTCAE Grading) Patient_Reporting->AE_Assessment Grade_1 Grade 1 AE_Assessment->Grade_1 Grade_2 Grade 2 AE_Assessment->Grade_2 Grade_3_4 Grade 3/4 AE_Assessment->Grade_3_4 Supportive_Care Provide Supportive Care (e.g., anti-diarrheals, anti-emetics) Grade_1->Supportive_Care Dose_Interruption Consider Dose Interruption Grade_2->Dose_Interruption Dose_Reduction Dose Reduction Grade_3_4->Dose_Reduction If severe/life-threatening Continue_Treatment Continue and Monitor Supportive_Care->Continue_Treatment Dose_Interruption->Supportive_Care Dose_Interruption->Dose_Reduction If persistent Discontinuation Treatment Discontinuation Dose_Reduction->Discontinuation If severe/life-threatening Dose_Reduction->Continue_Treatment

Fig. 2: General workflow for managing treatment-related adverse events.

Experimental Protocols for Safety Assessment in Clinical Trials

The safety data presented in this guide are derived from rigorously conducted clinical trials. The safety and tolerability of investigational drugs are assessed through comprehensive monitoring protocols, which typically include:

  • Physical Examinations: Regular assessments of vital signs, performance status, and overall health.

  • Laboratory Tests: Frequent monitoring of hematology (complete blood count with differential), serum chemistry (including liver and renal function tests), and electrolytes.

  • Adverse Event (AE) Monitoring: Systematic collection of all AEs experienced by participants, which are then graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Electrocardiograms (ECGs): Regular monitoring for cardiac abnormalities, particularly for drugs with known or potential cardiotoxicity.

  • Specialized Assessments: Depending on the drug's mechanism of action and known toxicities, additional assessments may be required. For instance, for ADCs with ocular toxicity, regular ophthalmologic examinations are mandated. For drugs with a risk of interstitial lung disease, pulmonary function tests and imaging may be performed.

Summary and Conclusion

The safety profile of mobocertinib (this compound) is consistent with that of other EGFR tyrosine kinase inhibitors, with gastrointestinal and dermatological toxicities being the most common.[2][15] Diarrhea is a particularly frequent adverse event, with a notable incidence of grade 3 or higher events.[1][2]

In contrast, the safety profiles of ADCs are largely influenced by their cytotoxic payloads and are often characterized by a higher incidence of hematological toxicities, such as neutropenia, anemia, and thrombocytopenia.[16][17][18] Specific ADCs also carry unique risks, such as the interstitial lung disease associated with trastuzumab deruxtecan[6][14] and the peripheral neuropathy and ocular toxicities linked to some vedotin-based ADCs.[12][19]

This comparative guide underscores the importance of understanding the distinct mechanistic classes of anticancer agents to anticipate and manage their unique safety profiles. For researchers and drug development professionals, these data highlight the ongoing need to optimize the therapeutic index of both small molecule inhibitors and antibody-drug conjugates to improve patient outcomes.

References

Comparative Efficacy of Advanced In Vivo Cancer Therapeutics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, continuous innovation provides researchers with an expanding arsenal (B13267) of potent molecules. This guide offers a detailed comparison of the in-vivo efficacy of two such promising agents: Mobocertinib (TAK-788) , a small molecule inhibitor targeting epidermal growth factor receptor (EGFR) exon 20 insertion mutations, and ARX788 , an antibody-drug conjugate (ADC) directed against HER2-positive tumors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their preclinical performance, experimental methodologies, and mechanisms of action.

Quantitative Efficacy: A Head-to-Head Look

The following tables summarize the in-vivo efficacy of Mobocertinib (TAK-788) and ARX788 in various preclinical models, offering a clear comparison of their anti-tumor activity.

Table 1: In Vivo Efficacy of Mobocertinib (TAK-788) in NSCLC Xenograft Models
Model TypeCancer TypeTreatment GroupDosageTumor Growth Inhibition/RegressionCitation
Patient-Derived Xenograft (PDX)NSCLC (EGFR ex20ins ASV)Mobocertinib15 mg/kg, once daily92% tumor regression at day 59[1]
Patient-Derived Xenograft (PDX)NSCLC (EGFR ex20ins NPH)Mobocertinib10 mg/kg, daily56% tumor growth inhibition[2]
Patient-Derived Xenograft (PDX)NSCLC (EGFR ex20ins NPH)Mobocertinib30 mg/kg, daily87% tumor regression[2]
Patient-Derived Xenograft (PDX)NSCLC (EGFR ex20ins NPH)Erlotinib50 mg/kg, daily38% tumor growth inhibition[2]
Patient-Derived Xenograft (PDX)NSCLC (EGFR ex20ins NPH)Osimertinib30 mg/kg, daily13% mean tumor regression[2]
Table 2: In Vivo Efficacy of ARX788 in HER2-Positive Cancer Xenograft Models
Model TypeCancer TypeTreatment GroupDosageOutcomeCitation
Xenograft (JIMT-1)T-DM1-resistant HER2+ Breast CancerARX788Not SpecifiedAll tumors responded; 4 out of 6 disappeared[3]
Xenograft (RN-87)T-DM1-resistant HER2+ Gastric CancerARX788Not SpecifiedAll tumors responded; 9 out of 12 disappeared[3]
Xenograft (JIMT-1 & RN-87)T-DM1-resistant HER2+ ModelsT-DM1Not SpecifiedTumors progressed[3]
Patient-Derived Xenograft (PDX)HER2-positive and HER2-low Breast and Gastric CancerARX788Not SpecifiedStrong antitumor activity[4]
Patient-Derived Xenograft (PDX)T-DM1-resistant ModelARX788Not SpecifiedStrong antitumor activity[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies employed in the key in-vivo experiments.

Patient-Derived Xenograft (PDX) Models for NSCLC (Mobocertinib Studies)
  • Tumor Acquisition and Implantation: Fresh tumor tissues from NSCLC patients with confirmed EGFR exon 20 insertion mutations are obtained during surgical resection.[5] These tissues are minced into small fragments (~2 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).[5][6]

  • Tumor Growth and Passaging: Once the initial tumors (F0 generation) reach a volume of approximately 1500 mm³, they are harvested and passaged to subsequent cohorts of mice.[7] Studies are typically conducted on tumors that have been passaged for at least three generations to ensure stability.[7]

  • Treatment and Monitoring: When the xenograft tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Mobocertinib is administered orally, once daily, at the specified doses.[8] Tumor volume is measured regularly (e.g., twice a week) using calipers.[7] Body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or regression, calculated by comparing the tumor volumes in the treated groups to the vehicle-treated control group.

Cell Line-Derived Xenograft Models for HER2-Positive Breast Cancer (ARX788 Studies)
  • Cell Culture and Preparation: Human breast cancer cell lines with varying levels of HER2 expression (e.g., JIMT-1) are cultured in appropriate media.[9] On the day of implantation, cells are harvested, counted, and resuspended in a mixture of media and Matrigel.[8]

  • Orthotopic Implantation: Immunodeficient female mice (e.g., nude or SCID) are anesthetized.[8] A cell suspension (e.g., 5 x 10⁶ cells in 100 µL) is injected into the mammary fat pad.[9]

  • Treatment and Monitoring: Once tumors are established and reach a predetermined size, mice are randomized. ARX788 is administered intravenously at the indicated doses and schedules. Tumor growth is monitored by caliper measurements.[6]

  • Comparative Analysis: The efficacy of ARX788 is often compared to a standard-of-care agent, such as T-DM1, administered at its effective dose. Tumor response, including regression and disappearance, is recorded.[3]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these drugs is crucial for interpreting their efficacy and designing rational combination therapies.

Mobocertinib (TAK-788): Targeting the EGFR Exon 20 Insertion

Mobocertinib is an irreversible tyrosine kinase inhibitor (TKI) specifically designed to target EGFR with exon 20 insertion mutations.[2] These mutations cause constitutive activation of the EGFR signaling pathway, leading to uncontrolled cell proliferation and survival.[3] Mobocertinib binds to the ATP-binding site of the mutated EGFR, inhibiting its kinase activity and blocking downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[3][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Exon 20 Insertion) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Mobocertinib Mobocertinib (TAK-788) Mobocertinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Mobocertinib inhibits mutated EGFR, blocking downstream signaling.

ARX788: A HER2-Targeted Antibody-Drug Conjugate

ARX788 is an antibody-drug conjugate that consists of a humanized anti-HER2 monoclonal antibody site-specifically linked to a potent tubulin inhibitor payload, AS269.[11] The antibody component of ARX788 binds to the HER2 receptor on the surface of cancer cells, leading to the internalization of the ADC.[12] Once inside the cell, the cytotoxic payload is released, leading to cell cycle arrest and apoptosis. Overexpression of HER2 leads to the activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Internalization Internalization & Payload Release HER2->Internalization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS ARX788 ARX788 ARX788->HER2 Binds Apoptosis Apoptosis Internalization->Apoptosis Induces AKT AKT PI3K->AKT AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Apoptosis Inhibits cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis TumorSource Patient Tumor (PDX) or Cell Line (CDX) Implantation Subcutaneous or Orthotopic Implantation in Immunodeficient Mice TumorSource->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization of Mice into Groups TumorGrowth->Randomization Treatment Drug Administration (e.g., Oral Gavage, IV) Randomization->Treatment Monitoring Regular Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Survival) Monitoring->Endpoint Analysis Statistical Analysis of Efficacy Data Endpoint->Analysis Conclusion Conclusion on In Vivo Efficacy Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for FK-788: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the research compound FK-788 is paramount. This guide provides essential information for the proper handling and disposal of this compound, grounded in general principles of laboratory safety and chemical waste management.

Chemical and Physical Properties of this compound

A clear understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes the key identifiers for this compound.

PropertyValue
IUPAC Name 2-[[(6R)-6-(diphenylcarbamoyloxymethyl)-6-hydroxy-7,8-dihydro-5H-naphthalen-1-yl]oxy]acetic acid
CAS Number 227951-89-5
Molecular Formula C₂₆H₂₅NO₆
Molecular Weight 447.5 g/mol
Physical Hazard Combustible dust

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management in a laboratory setting.

Experimental Workflow for this compound Disposal

FK788_Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal Disposal Process cluster_final Final Disposition A 1. Personal Protective Equipment (PPE) B 2. Waste Segregation A->B Ensure Safety C 3. Container Selection & Labeling B->C Proper Containment D 4. Waste Accumulation C->D Transfer to Storage E 5. Arrange for Pickup D->E Scheduled Removal F 6. Documentation E->F Maintain Records G 7. Licensed Waste Disposal F->G Official Handover

Caption: This workflow outlines the key stages for the safe and compliant disposal of this compound, from initial handling to final disposition by a licensed professional.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.

  • Due to its nature as a combustible dust, a dust respirator (e.g., N95 or P1) should be used when handling the solid material to avoid inhalation.

2. Waste Segregation:

  • This compound waste should be segregated from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless compatibility has been confirmed.

3. Container Selection and Labeling:

  • Use a designated, leak-proof container that is compatible with chemical waste. The container should have a secure screw-top lid.

  • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," the CAS number "227951-89-5," and the associated hazards (Combustible Dust).

4. Waste Accumulation:

  • Store the waste container in a designated satellite accumulation area. This area should be well-ventilated and away from sources of ignition.

  • Keep the container closed except when adding waste.

5. Arrange for Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

6. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date.

7. Licensed Waste Disposal:

  • Your institution's EHS department will ensure that the waste is transported and disposed of by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

Key Safety Considerations

The logical relationship between hazard identification and corresponding safety measures is critical for preventing accidents.

Safety_Considerations cluster_hazard Identified Hazard cluster_prevention Preventative Measures cluster_mitigation Mitigation & Response Hazard This compound (Combustible Dust) ControlDust Avoid Dust Generation Hazard->ControlDust AvoidIgnition Eliminate Ignition Sources Hazard->AvoidIgnition Ventilation Ensure Good Ventilation Hazard->Ventilation PPE Wear Appropriate PPE Hazard->PPE SpillControl Proper Spill Cleanup Procedures ControlDust->SpillControl FireExtinguisher Use Suitable Fire Extinguisher (e.g., Dry Chemical) AvoidIgnition->FireExtinguisher

Caption: This diagram illustrates the relationship between the primary hazard of this compound (combustible dust) and the necessary preventative and mitigative safety measures.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste disposal guidelines and EHS office for further assistance.

Essential Safety and Logistical Information for Handling FK-788

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the safe handling, operation, and disposal of FK-788 (CAS 227951-89-5), a potent prostacyclin (PGI₂) and IP receptor agonist. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent, research-grade bicyclic compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety when working with this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended for enhanced protection, especially when handling concentrated solutions.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of any aerosols or dust. For procedures with a high risk of aerosolization, a fitted respirator may be necessary.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All work with this compound, especially the handling of stock solutions and weighing of the solid compound, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Storage: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Spill Management:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Disposal Plan:

All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other relevant hazard information.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data

The biological activity of this compound as a PGI₂ and IP receptor agonist has been quantified, providing key metrics for its potency.

ParameterValueDescription
IC₅₀ 18 nMThe half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of a specific biological process.
Ki 20 nMThe inhibition constant, representing the binding affinity of this compound to the human recombinant IP receptor.

PGI₂ Signaling Pathway

This compound functions as an agonist for the prostacyclin (IP) receptor. The binding of this compound to this G-protein coupled receptor initiates a signaling cascade that leads to various physiological effects, primarily vasodilation and inhibition of platelet aggregation.

PGI2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FK788 This compound (PGI₂ Agonist) IP_Receptor IP Receptor (G-Protein Coupled) FK788->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Cellular_Response Leads to

Caption: PGI₂ Signaling Pathway Activated by this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。